Trihydroxycholestanoic acid
Description
3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid has been reported in Homo sapiens and Brassica napus with data available.
Properties
IUPAC Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPIIOQKZNXBB-VCVMUKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862168 | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coprocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-98-8 | |
| Record name | Trihydroxycoprostanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coprocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Trihydroxycholestanoic Acid in Bile Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxycholestanoic acid (THCA) is a crucial C27 bile acid intermediate in the alternative, or "acidic," pathway of bile acid synthesis. This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), plays a significant role in cholesterol homeostasis. Following its synthesis, THCA undergoes peroxisomal β-oxidation to form the primary bile acid, cholic acid. Genetic defects in the enzymes responsible for THCA metabolism, such as in Cerebrotendinous Xanthomatosis (CTX) and Zellweger syndrome, lead to the accumulation of THCA and other cholestanoic acids, resulting in severe pathophysiology. This technical guide provides an in-depth exploration of the role of THCA in bile acid synthesis, including its metabolic pathway, the enzymes involved, and its clinical significance. Detailed experimental protocols for the quantification of THCA and the assessment of key enzymatic activities are provided, along with quantitative data and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Introduction to Bile Acid Synthesis and the Role of THCA
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the intestinal absorption of dietary fats and fat-soluble vitamins. The synthesis of bile acids is a major pathway for cholesterol catabolism and elimination from the body. There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.
While the classic pathway is the major route for bile acid production in humans, the alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position. This pathway leads to the formation of C27 bile acid intermediates, including dihydroxycholestanoic acid (DHCA) and this compound (THCA). THCA serves as a key precursor to cholic acid, one of the two primary bile acids in humans.
The Metabolic Pathway of this compound
The journey of THCA from cholesterol to cholic acid involves multiple cellular compartments, including the mitochondria and peroxisomes.
Formation of THCA in the Mitochondria
The initial steps of the alternative pathway occur in the mitochondria. The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the oxidation of the cholesterol side chain, leading to the formation of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, commonly known as this compound (THCA).
Peroxisomal β-Oxidation of THCA
Following its synthesis in the mitochondria, THCA is transported to the peroxisomes for the shortening of its C27 side chain to a C24 side chain, a process known as β-oxidation. This multi-step process involves several key enzymes:
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Activation to THCA-CoA: THCA is first activated to its coenzyme A (CoA) thioester, (25R)-THCA-CoA, by a bile acid-CoA ligase.
-
Racemization: The (25R)-THCA-CoA is then converted to its (25S)-epimer by α-methylacyl-CoA racemase (AMACR). This step is crucial as the subsequent enzyme in the pathway is stereospecific for the S-form.
-
Oxidation: The (25S)-THCA-CoA is oxidized by a peroxisomal acyl-CoA oxidase.
-
Hydration and Dehydrogenation: A bifunctional protein then catalyzes the hydration and dehydrogenation of the molecule.
-
Thiolytic Cleavage: Finally, a peroxisomal thiolase cleaves the side chain, releasing propionyl-CoA and yielding cholyl-CoA, the CoA ester of cholic acid.
The resulting cholyl-CoA is then conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile.
Quantitative Data on THCA and Related Bile Acids
The concentration of THCA and other bile acids can vary significantly between healthy individuals and those with genetic disorders affecting bile acid synthesis. The following tables summarize key quantitative data from the literature.
| Analyte | Matrix | Healthy Controls (mean ± SD) | Cerebrotendinous Xanthomatosis (CTX) Patients (mean ± SD) | Reference(s) |
| Total Bile Acids | Serum | 1.481 ± 0.571 µg/mL | 0.492 ± 0.436 µg/mL | [1] |
| Cholic Acid | Serum | Not specified | 0.342 ± 0.291 µg/mL | [1] |
| Chenodeoxycholic Acid | Serum | Major component | 0.111 ± 0.133 µg/mL | [1] |
| Cholic Acid Synthesis | - | 260 ± 60 mg/day | 133 ± 30 mg/day | [2] |
| Chenodeoxycholic Acid Synthesis | - | 150 ± 30 mg/day | 22 ± 10 mg/day | [2] |
| Analyte | Matrix | Zellweger Syndrome Patients | Reference(s) |
| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | Serum & Urine | Elevated | [1][3] |
| 3α,7α-dihydroxy-5β-cholestan-26-oic acid (DHCA) | Serum & Urine | Elevated | [3] |
| 3α,7α,12α-trihydroxy-5β-C29-dicarboxylic acid | Urine | Found in some patients | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of THCA in bile acid synthesis.
Quantification of THCA and other Bile Acids by LC-MS/MS
Objective: To quantify the levels of THCA and other bile acids in biological samples such as plasma, serum, or urine.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)
-
Formic acid
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Internal standards (e.g., deuterated bile acids)
-
Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
- Gradient: A suitable gradient to separate the bile acids of interest (e.g., start with 95% A, ramp to 100% B over 15 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM transitions for THCA and other bile acids should be optimized using authentic standards.
Data Analysis:
-
Quantify the concentration of each bile acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.
CYP27A1 Enzyme Activity Assay
Objective: To measure the activity of sterol 27-hydroxylase (CYP27A1) in isolated mitochondria or recombinant systems.
Materials:
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Isolated mitochondria or recombinant CYP27A1
-
Substrate: Cholesterol or other sterol precursors
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, NADPH, and the enzyme source (mitochondria or recombinant protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (e.g., cholesterol dissolved in a suitable vehicle like β-cyclodextrin).
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Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard (e.g., deuterated 27-hydroxycholesterol).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of 27-hydroxycholesterol (B1664032) using LC-MS/MS.
Data Analysis:
-
Calculate the rate of product formation (e.g., pmol/min/mg protein) based on the amount of 27-hydroxycholesterol produced over time, normalized to the protein concentration of the enzyme source. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation. A study reported an apparent Km of CYP27A1 for cholesterol to be 150 µM after proteinase K treatment of mitochondria[4].
Peroxisomal β-Oxidation Assay
Objective: To measure the β-oxidation of THCA in isolated peroxisomes or cell lysates.
Materials:
-
Isolated peroxisomes or cell lysates
-
(25R)-THCA-CoA or [3H]-labeled THCA
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactors: NAD+, FAD, Coenzyme A
-
Scintillation counter (if using radiolabeled substrate) or LC-MS/MS system
Procedure (using radiolabeled substrate):
-
Prepare the reaction mixture containing the reaction buffer, cofactors, and the enzyme source (isolated peroxisomes or cell lysate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [3H]-labeled THCA.
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Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the protein.
-
Separate the radiolabeled substrate from the radiolabeled water-soluble products (acetyl-CoA) using a method like anion-exchange chromatography.
-
Quantify the radioactivity in the water-soluble fraction using a scintillation counter.
Data Analysis:
-
Calculate the rate of β-oxidation based on the amount of radiolabeled water-soluble products formed over time, normalized to the protein concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical pathways and experimental procedures can aid in understanding the role of THCA. The following diagrams are generated using the Graphviz DOT language.
Alternative Bile Acid Synthesis Pathway
Caption: The alternative pathway of bile acid synthesis, highlighting the roles of mitochondria and peroxisomes in the conversion of cholesterol to cholic acid via the intermediate THCA.
Experimental Workflow for THCA Quantification
Caption: A typical experimental workflow for the quantification of THCA and other bile acids in biological samples using LC-MS/MS.
Conclusion
This compound is a pivotal intermediate in the alternative pathway of bile acid synthesis. Its metabolism, occurring across mitochondria and peroxisomes, is essential for the production of cholic acid and the maintenance of cholesterol homeostasis. The accumulation of THCA in genetic disorders such as CTX and Zellweger syndrome underscores its clinical significance and highlights the importance of the enzymatic machinery responsible for its conversion. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of THCA in health and disease and to develop therapeutic strategies for related metabolic disorders.
References
- 1. Bile acids and bile alcohols in two patients with Zellweger (cerebro-hepato-renal) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the urinary excretion of thromboxane B2 in Zellweger patients and control subjects: evidence for a major role for peroxisomes in the beta-oxidative chain-shortening of thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defects of bile acid synthesis in Zellweger's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Trihydroxycholestanoic Acid: A Core Biomarker in the Diagnosis and Study of Zellweger Syndrome
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Zellweger spectrum disorder (ZSD) is a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes. This cellular defect leads to the accumulation of various metabolites, among which 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) serves as a crucial biomarker. This technical guide provides a comprehensive overview of THCA's role in ZSD, including quantitative data on its accumulation, detailed experimental protocols for its measurement, and the biochemical pathways underlying its significance. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for Zellweger syndrome.
Introduction to Zellweger Syndrome and the Role of Peroxisomes
Zellweger spectrum disorder (ZSD) encompasses a continuum of autosomal recessive disorders resulting from mutations in PEX genes, which are essential for the biogenesis of peroxisomes.[1][2] These vital organelles are involved in numerous metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs) and the synthesis of bile acids and plasmalogens.[1][3] The impaired formation of peroxisomes in ZSD leads to a cascade of metabolic dysfunctions, manifesting in a wide range of clinical severities, from the most severe Zellweger syndrome (ZS) to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[3]
The diagnosis of ZSD relies on a combination of clinical evaluation and biochemical testing.[4] Key biochemical indicators include elevated levels of VLCFAs, phytanic acid, pristanic acid, and pipecolic acid in plasma, along with reduced levels of plasmalogens in erythrocytes.[5] A critical diagnostic marker is the accumulation of C27-bile acid intermediates, namely dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), in plasma and urine.[5][6][7]
THCA as a Biomarker for Zellweger Syndrome
The accumulation of THCA is a direct consequence of the peroxisomal defect in ZSD. In a healthy individual, the final steps of bile acid synthesis, which involve the shortening of the C27 cholestanoic acid side chain to form C24 bile acids like cholic acid, occur within the peroxisome.[7] In ZSD, the absence of functional peroxisomes halts this process, leading to a buildup of the precursor, THCA.[7]
Quantitative Data on Biomarker Levels in Zellweger Syndrome
The following tables summarize the quantitative data available for key biomarkers in ZSD, with a focus on THCA. It is important to note that the levels of these biomarkers can vary depending on the severity of the disease.[2]
| Biomarker | Patient Group | Sample Type | Median Concentration | Reference |
| THCA | Severe ZSD | Blood | 22.5 µmol/L | [2] |
| Intermediate ZSD | Blood | 0.6 µmol/L | [2] | |
| C26:0 Fatty Acid | Severe ZSD | Plasma | 3.9 µg/mL | [2] |
| Intermediate ZSD | Plasma | 2.0 µg/mL | [2] | |
| Mild ZSD | Plasma | 0.6 µg/mL | [2] |
| Biomarker | Patient Group | Sample Type | Reference Interval | Reference |
| Total Bile Acids | Healthy (Fasting) | Serum | 2 - 10 µmol/L | [8] |
| Total Bile Acids | Healthy Neonates | Serum | 8.0 µmol/L (Median) | |
| Total Bile Acids | Healthy Children (6-24 months) | Serum | 6.61 - 9.43 µmol/L | |
| Total Bile Acids | Healthy Children (6-11 years) | Serum | 3.61 - 5.41 µmol/L | |
| Total Bile Acids | Healthy Adults | Serum | 0.28 - 6.50 µmol/L |
Experimental Protocols for THCA Measurement
The accurate quantification of THCA in biological samples is crucial for the diagnosis and monitoring of ZSD. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for bile acid analysis; however, it requires a derivatization step to make the polar bile acids volatile.[9][10]
3.1.1. Sample Preparation and Extraction
-
To 100 µL of serum or urine, add an internal standard (e.g., D5-chenodeoxycholic acid).
-
Perform a solid-phase extraction using a C18 cartridge to isolate the bile acids.
-
Elute the bile acids from the cartridge and evaporate the solvent under a stream of nitrogen.
3.1.2. Derivatization
-
To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[9]
-
Incubate the mixture at 70°C for 30 minutes to convert the carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[9]
-
Cool the sample and, if necessary, dilute with ethyl acetate before injection into the GC-MS system.[9]
3.1.3. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 150°C, ramped up to 300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-700. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized THCA can be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of bile acids and does not typically require derivatization.[11]
3.2.1. Sample Preparation
-
To 100 µL of plasma or urine, add an internal standard (e.g., deuterated cholic acid).
-
Precipitate proteins by adding four volumes of cold methanol.
-
Incubate on ice for 20 minutes and then centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the extract in a suitable solvent, such as 50:50 methanol/water, for injection.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for THCA and the internal standard.
Visualizing Key Pathways and Workflows
Bile Acid Synthesis Pathway and the Defect in Zellweger Syndrome
The following diagram illustrates the classical bile acid synthesis pathway, highlighting the crucial role of peroxisomes and the metabolic block that occurs in Zellweger syndrome.
Diagnostic Workflow for Zellweger Spectrum Disorder
This diagram outlines a typical diagnostic workflow for a patient suspected of having Zellweger spectrum disorder.
Conclusion
This compound is a specific and reliable biomarker for Zellweger spectrum disorder, reflecting a fundamental defect in peroxisomal bile acid synthesis. Its quantification, alongside other key metabolites, is essential for the accurate and timely diagnosis of this devastating group of disorders. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and clinicians working to improve the understanding and management of Zellweger syndrome. Further research into the precise roles of THCA and other accumulating metabolites in the pathophysiology of ZSD is crucial for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lab Information Manual [apps.sbgh.mb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cholic acid extension study in Zellweger spectrum disorders: Results and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Chemical Properties of 3,7,12-trihydroxy-5-cholestanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7,12-trihydroxy-5-cholestanoic acid, also known as coprocholic acid or 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, is a C27 bile acid intermediate in the biosynthesis of cholic acid.[1][2] As a key metabolite in the bile acid synthesis pathway, it plays a role in the regulation of lipid and glucose homeostasis. This technical guide provides a comprehensive overview of its chemical properties, its involvement in signaling pathways, and detailed experimental protocols for its analysis and synthesis.
Chemical and Physical Properties
3,7,12-trihydroxy-5-cholestanoic acid is a steroid acid characterized by a 5β-cholestane skeleton substituted with hydroxyl groups at the 3α, 7α, and 12α positions and a carboxylic acid group at position 26.[1] It is a white to off-white solid.[3] While experimental data for some physical properties are limited, predicted values provide valuable insights.
| Property | Value | Source |
| IUPAC Name | (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic acid | [1] |
| Synonyms | Coprocholic acid, 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic acid, THCA | [1][3] |
| Molecular Formula | C₂₇H₄₆O₅ | [1] |
| Molecular Weight | 450.65 g/mol | [1] |
| Physical Description | Solid | [1] |
| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Ethanol, and Methanol | [3] |
| pKa (Strongest Acidic) | 4.62 (Predicted) | [4] |
| pKa (Strongest Basic) | -0.16 (Predicted) | [5] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 3,7,12-trihydroxy-5-cholestanoic acid.
| Spectral Data Type | Key Features |
| Mass Spectrometry (MS-MS) | Precursor Ion (m/z): 449.3272 [M-H]⁻; Product Ions (m/z): 431.3, 413.3, 411.3, 113.0 |
| ¹H-NMR | Data for the methyl ester derivative is available and shows characteristic signals for the steroid backbone and methyl groups. Specific data for the free acid is not readily available. |
| ¹³C-NMR | Not readily available. |
| Infrared (IR) | Not readily available for the specific compound. Related bile acids show characteristic peaks for O-H, C-H, and C=O stretching vibrations. |
Signaling Pathways
As a bile acid, 3,7,12-trihydroxy-5-cholestanoic acid is an important signaling molecule that interacts with nuclear receptors and G-protein coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Bile Acid Biosynthesis
3,7,12-trihydroxy-5-cholestanoic acid is a key intermediate in the classical (or neutral) pathway of bile acid synthesis from cholesterol.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as a bile acid sensor. Activation of FXR by bile acids, including likely intermediates like 3,7,12-trihydroxy-5-cholestanoic acid, regulates the expression of genes involved in bile acid synthesis and transport.
TGR5 Signaling
TGR5 is a G-protein coupled receptor expressed on the cell surface of various cells, including those in the intestine and liver. Bile acid binding to TGR5 activates downstream signaling cascades that influence energy expenditure and inflammation.
Experimental Protocols
Quantification of 3,7,12-trihydroxy-5-cholestanoic Acid in Biological Samples by LC-MS/MS
This protocol describes a general method for the extraction and quantification of 3,7,12-trihydroxy-5-cholestanoic acid from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (m/z) 449.3 → Product ion (m/z) (select a characteristic fragment, e.g., 431.3).
-
Internal Standard: Monitor the appropriate transition for the deuterated standard.
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
References
- 1. Farnesoid X receptor alpha: a molecular link between bile acids and steroid signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3α,7α,12α-Trihydroxy-5β-cholestanoic Acid: From Discovery to Clinical Significance
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a C27 bile acid intermediate that plays a crucial role in the biosynthesis of cholic acid, one of the two primary bile acids in humans. While initially considered solely a metabolic precursor, the accumulation of THCA in certain genetic disorders has highlighted its significance as a biomarker for diagnosing and understanding the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the discovery, history, metabolism, and clinical relevance of THCA, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Discovery and History
The study of bile acids dates back to the 19th century, with the isolation of cholic acid in 1848. However, the identification of the intricate biosynthetic pathways and their intermediates, including THCA, occurred much later with the advent of advanced analytical techniques.
An early significant contribution to the understanding of THCA was a 1969 study that reported the isolation of both the 25D- and 25L-isomers of 3α,7α,12α-trihydroxy-5β-cholestanoic acid from the bile of the Nile crocodile (Crocodylus niloticus).[1] This study also demonstrated the in vitro formation of THCA from cholesterol in rat liver preparations, establishing it as a bona fide intermediate in the bile acid biosynthetic pathway.[1] Subsequent research in the following decades further elucidated the stereochemistry and metabolic fate of THCA, particularly in the context of peroxisomal disorders.
Physicochemical Properties
A summary of the key physicochemical properties of 3α,7α,12α-trihydroxy-5β-cholestanoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₆O₅ | PubChem CID: 122312 |
| Molecular Weight | 450.65 g/mol | PubChem CID: 122312 |
| IUPAC Name | (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-6-carboxyheptan-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthrene | PubChem CID: 122312 |
| Synonyms | Trihydroxycholestanoic acid, THCA, Coprocholic acid | PubChem CID: 122312 |
| Physical Description | Solid | Human Metabolome Database |
| Cellular Location | Extracellular, Peroxisome | Human Metabolome Database |
| Tissue Location | Liver, Gall Bladder, Intestine, Kidney | Human Metabolome Database |
Metabolic Pathway of THCA
THCA is a key intermediate in the synthesis of cholic acid from cholesterol. The biosynthesis of primary bile acids occurs primarily in the liver and involves a series of enzymatic modifications to the cholesterol molecule.
The metabolic pathway leading to and from THCA can be summarized as follows:
Cholesterol undergoes several enzymatic modifications in the endoplasmic reticulum and mitochondria to form C27 bile acid intermediates. One of these key intermediates is 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). For its further metabolism, THCA is activated to its coenzyme A (CoA) ester, THCA-CoA, by bile acid-CoA synthetase (BACS) or a very long-chain acyl-CoA synthetase (VLCS) in the endoplasmic reticulum. THCA-CoA is then transported into peroxisomes where it undergoes β-oxidation to shorten the side chain, ultimately yielding cholic acid.
THCA in Peroxisomal Disorders
The critical role of peroxisomes in the final steps of cholic acid synthesis means that defects in peroxisome biogenesis or function can lead to the accumulation of THCA and other C27 bile acid intermediates. This accumulation is a key diagnostic feature of several inherited metabolic diseases.
Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis. In patients with ZSDs, the absence or dysfunction of peroxisomes prevents the β-oxidation of THCA-CoA, leading to elevated levels of THCA in plasma, urine, and bile.
α-Methylacyl-CoA Racemase (AMACR) Deficiency: AMACR is a peroxisomal enzyme responsible for the conversion of (25R)-THCA-CoA to its (25S)-epimer, which is the substrate for the subsequent β-oxidation step. A deficiency in AMACR leads to the accumulation of the (25R)-isomer of THCA.
The analysis of THCA and its isomers is therefore a crucial tool in the differential diagnosis of these peroxisomal disorders.
Quantitative Data
The concentration of THCA in biological fluids is a key indicator of peroxisomal function. The following tables summarize typical concentrations of total C27 bile acids (including THCA) in human serum.
Table 1: Serum Concentrations of Total C27 Bile Acids in Healthy and Diseased States
| Population | Total C27 Bile Acids (μmol/L) | Diastereomer Ratio (25S:25R) | Reference |
| Healthy Adult Controls (n=20) | 0.007 ± 0.004 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |
| Non-cholestatic Patients | 0.015 ± 0.011 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |
| Moderately Cholestatic Patients | 0.129 ± 0.034 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |
| Severely Cholestatic Patients | 0.986 ± 0.249 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |
| Peroxisomal Disorder Patients (n=49) | 14.06 ± 2.59 (mean ± SEM) | ~0.3 | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |
| AMACR Deficiency Patients | 10.61 ± 0.92 (mean ± SEM) | Exclusively (25R) | [Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders. J Mass Spectrom Adv Clin Lab. 2024] |
Table 2: Urinary Concentrations of a THCA isomer in a Patient with Biliary Cirrhosis
| Metabolite | Concentration (umol/mmol creatinine) | Condition | Reference |
| 1β,3α,12α-Trihydroxy-5β-cholanoic acid | 0.48 (0.11-1.0) | Biliary cirrhosis (before treatment) | [Batta AK, et al. J Lipid Res. 1989] |
Experimental Protocols
The accurate quantification of THCA in biological samples is essential for clinical diagnosis and research. The gold standard method is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Sample Extraction
Serum/Plasma Extraction: A common method involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.
-
Protocol Outline:
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Urine Extraction: Urine samples typically require a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances.
-
Protocol Outline:
-
Acidify a known volume of urine (e.g., 1 mL) to approximately pH 3.
-
Add an internal standard.
-
Apply the sample to a conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the bile acids with methanol (B129727) or another suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
Liver Tissue Extraction: Extraction from tissue requires homogenization to release the intracellular contents.
-
Protocol Outline:
-
Weigh a piece of frozen liver tissue (e.g., 50-100 mg).
-
Homogenize the tissue in a suitable solvent, such as a 2:1 mixture of chloroform:methanol, using a mechanical homogenizer.
-
Add an internal standard.
-
Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid-containing organic phase.
-
Collect the organic phase, evaporate to dryness, and reconstitute the residue for LC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate THCA from other bile acids and endogenous compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for THCA and its internal standard.
Signaling Pathways and Potential Biological Activity
While the primary role of THCA is as a metabolic intermediate, there is emerging evidence that bile acid precursors may have biological activities of their own, particularly in activating nuclear receptors that regulate metabolism and detoxification.
Pregnane (B1235032) X Receptor (PXR): Some studies have suggested that precursors in the bile acid synthesis pathway can act as ligands for the pregnane X receptor (PXR). For instance, 5β-cholestan-3α,7α,12α-triol, a direct precursor to THCA, has been shown to activate mouse PXR.[2] Activation of PXR upregulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endobiotics, including bile acids themselves. While direct activation of PXR by THCA has not been definitively demonstrated, it remains an area of active investigation.
Farnesoid X Receptor (FXR) and Vitamin D Receptor (VDR): Other bile acids are well-known ligands for the farnesoid X receptor (FXR) and the vitamin D receptor (VDR), which are master regulators of bile acid, lipid, and glucose homeostasis. To date, there is no strong evidence to suggest that THCA itself is a potent activator of FXR or VDR.
The potential signaling role of THCA is an area that warrants further research to fully understand its physiological and pathophysiological functions beyond its role as a metabolic intermediate.
Experimental and Diagnostic Workflows
The analysis of THCA is a key component in the diagnostic workflow for suspected peroxisomal disorders.
Conclusion
3α,7α,12α-trihydroxy-5β-cholestanoic acid, once viewed simply as a stepping stone in the synthesis of cholic acid, has emerged as a critically important biomarker in the diagnosis and understanding of peroxisomal disorders. Its accumulation serves as a direct indicator of defects in the peroxisomal β-oxidation pathway. The continued development and refinement of analytical methods for the precise quantification of THCA and its stereoisomers will be crucial for improving the diagnosis and management of these complex metabolic diseases. Furthermore, ongoing research into the potential signaling roles of THCA and other bile acid precursors may unveil new therapeutic targets for a range of metabolic conditions. This guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the multifaceted nature of this important molecule.
References
- 1. Synthesis of potential cholelitholytic agents: 3 alpha,7 alpha,12 alpha-trihydroxy-7 beta-methyl-5 beta-cholanoic acid, 3 alpha,7 beta,12 alpha-trihydroxy-7 alpha-methyl-5 beta-cholanoic acid, and 3 alpha,12 alpha-dihydroxy-7 xi-methyl-5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Trihydroxycholestanoic Acid Accumulation in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxycholestanoic acid (THCA), a C27 bile acid intermediate, accumulates in several metabolic diseases due to defects in peroxisomal biogenesis or function. This accumulation serves as a critical diagnostic biomarker and is implicated in the pathophysiology of these disorders. This technical guide provides an in-depth overview of THCA accumulation, its measurement, and its pathological implications. It includes quantitative data on THCA levels in various metabolic diseases, detailed experimental protocols for its quantification, and a review of the signaling pathways affected by its accumulation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Introduction
(3α,7α,12α-trihydroxy-5β-cholestanoic acid), or THCA, is a key intermediate in the synthesis of cholic acid, one of the two primary bile acids in humans. The final step of this synthesis, the β-oxidation of the C27 steroid side chain of THCA to the C24 cholic acid, occurs within the peroxisomes.[1] Consequently, inherited metabolic disorders characterized by dysfunctional peroxisomes lead to a halt in this process and the subsequent accumulation of THCA and other bile acid intermediates in bodily fluids such as plasma, serum, and urine.[2][3]
The primary metabolic diseases associated with THCA accumulation are Peroxisome Biogenesis Disorders (PBDs) , including the Zellweger Spectrum Disorders (ZSDs) , and single-enzyme defects in the bile acid synthesis pathway, such as Cerebrotendinous Xanthomatosis (CTX) . Elevated levels of THCA are a hallmark of these conditions and serve as a crucial biomarker for their diagnosis.[3][4][5] Understanding the mechanisms of THCA accumulation, its precise quantification, and its downstream pathological effects is essential for developing effective diagnostic and therapeutic strategies for these devastating diseases.
Quantitative Data on THCA Accumulation
The concentration of THCA is significantly elevated in patients with peroxisomal disorders compared to healthy individuals. The following tables summarize the reported quantitative data for THCA levels in different metabolic diseases and biological matrices.
Table 1: Plasma/Serum THCA Concentrations in Metabolic Diseases
| Disease State | Patient Population | THCA Concentration (μmol/L) | Reference(s) |
| Peroxisomal Disorders (PBD-ZSD) | Confirmed PBD-ZSD patients (n=49) | 14.06 ± 2.59 (mean ± SEM) | [6][7][8] |
| Patients with less severe ZSD phenotype | ~2 | [9] | |
| 2-Methylacyl-CoA Racemase Deficiency | Confirmed patients (n=7) | 10.61 ± 0.92 (mean ± SEM) | [6][7] |
| Cholestasis (Severe) | Infants and children (n=9) | 0.986 ± 0.249 (mean ± SEM) | [6][7] |
| Cholestasis (Moderate) | Infants (n=10) | 0.129 ± 0.034 (mean ± SEM) | [6][7] |
| Healthy Controls | Adult controls (n=20) | 0.007 ± 0.004 (mean ± SEM) | [6][7] |
| Non-cholestatic infants and children (n=8) | 0.015 ± 0.011 (mean ± SEM) | [6][7] |
Table 2: Urine THCA Concentrations in Metabolic Diseases
| Disease State | Patient Population | THCA Concentration | Reference(s) |
| Cerebrotendinous Xanthomatosis (CTX) | CTX Patients | Elevated levels of bile alcohols (precursors to THCA) | [5][10] |
| Peroxisome Biogenesis Disorders (PBD-ZSD) | PBD-ZSD Patients | Elevated levels of THCA | [3] |
Note: Quantitative data for urinary THCA is less consistently reported in absolute concentrations compared to plasma/serum. The presence of THCA and its precursors is a key diagnostic indicator.
Experimental Protocols for THCA Quantification
Accurate and sensitive quantification of THCA is crucial for the diagnosis and monitoring of peroxisomal disorders. The two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for THCA Quantification in Plasma/Serum
LC-MS/MS is the current gold-standard for the quantification of bile acids due to its high sensitivity, specificity, and throughput.[11]
3.1.1. Sample Preparation
-
Aliquoting: Transfer 50 µL of patient plasma or serum to a microcentrifuge tube.[12]
-
Internal Standard Spiking: Add 50 µL of an internal standard working solution (e.g., deuterated THCA) to each sample and vortex to mix.[12] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[11]
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile (B52724) to each sample. Vortex vigorously for 10 minutes to ensure complete protein precipitation.[12]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial.[12]
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.[12]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as 35% methanol (B129727) in water, for LC-MS/MS analysis.[12]
3.1.2. Liquid Chromatography Parameters
-
Column: A reverse-phase C18 column is commonly used for the separation of bile acids.[11]
-
Mobile Phase: A gradient elution using a two-solvent system is typically employed.[13]
-
Gradient: A typical gradient starts with a low percentage of organic solvent (Solvent B), which is gradually increased to elute the more hydrophobic bile acids.
-
Flow Rate: A flow rate of around 0.5-0.8 mL/min is common.[12]
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of bile acids.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard.[8]
-
MRM Transitions: The specific MRM transitions for THCA and its internal standard need to be optimized on the specific mass spectrometer being used.
GC-MS Method for THCA Quantification
GC-MS is a robust and reliable technique for bile acid analysis, though it requires a derivatization step to increase the volatility of the analytes.[14][15]
3.2.1. Sample Preparation and Derivatization
-
Extraction: Similar to the LC-MS/MS protocol, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is performed to isolate the bile acids from the biological matrix.[11]
-
Hydrolysis (Optional): If the analysis of both conjugated and unconjugated bile acids is desired, an enzymatic or chemical hydrolysis step can be included to cleave the glycine (B1666218) or taurine (B1682933) conjugates.
-
Derivatization: This is a critical step for GC-MS analysis. A two-step derivatization is often employed:[15]
-
Methylation: The carboxyl group of the bile acid is esterified, typically using a methylating agent like TMS-diazomethane.[15]
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[15][16]
-
3.2.2. Gas Chromatography Parameters
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.
-
Injection: A splitless or split injection is used depending on the concentration of the analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the different bile acid derivatives. The program typically starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.
-
Carrier Gas: Helium is the most commonly used carrier gas.
3.2.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis, where specific ions characteristic of each derivatized bile acid are monitored.
Signaling Pathways and Cellular Effects of THCA Accumulation
While the role of primary and secondary bile acids as signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like TGR5 is well-established, the specific signaling properties of THCA are less well-defined.[17][18][19] The pathophysiology of THCA accumulation is likely a combination of two factors: the deficiency of the downstream primary bile acids (cholic acid) and the potential "off-target" effects of the accumulated THCA itself.
Disruption of FXR and TGR5 Signaling
The primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are the natural ligands for FXR and TGR5.[20] The deficiency of cholic acid due to the block in its synthesis from THCA leads to a disruption of the normal activation of these receptors. This can have widespread metabolic consequences, as FXR and TGR5 are key regulators of glucose, lipid, and energy homeostasis.[17][21]
While it is not definitively established whether THCA itself can act as an agonist or antagonist for FXR and TGR5, its accumulation contributes to a highly abnormal bile acid pool, which in turn leads to dysregulated signaling through these receptors.
Cellular Toxicity of THCA
The accumulation of bile acid intermediates, including THCA, can be cytotoxic.[1] Unconjugated bile acids are more toxic than their conjugated counterparts. In peroxisomal disorders, there is an accumulation of unconjugated THCA, which can lead to cellular damage.[1] The proposed mechanisms of THCA-induced cytotoxicity include:
-
Mitochondrial Dysfunction: Bile acids can disrupt mitochondrial membranes and impair mitochondrial respiratory chain function, leading to oxidative stress and apoptosis.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of hydrophobic bile acids can induce ER stress, leading to the unfolded protein response and eventually cell death.
-
Cell Membrane Damage: The detergent properties of bile acids can lead to the solubilization of cell membranes, causing a loss of cellular integrity.
Visualizations
Signaling Pathways
Caption: Bile acid synthesis and signaling disruption by THCA accumulation.
Experimental Workflows
Caption: Workflow for THCA quantification by LC-MS/MS and GC-MS.
Logical Relationships
Caption: Logical relationship of THCA accumulation in metabolic diseases.
Conclusion
The accumulation of this compound is a key feature of several inherited metabolic diseases caused by peroxisomal dysfunction. Its quantification is a cornerstone of the diagnosis of these disorders. This technical guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying pathophysiology related to THCA accumulation. Further research is needed to fully elucidate the specific signaling roles of THCA and to develop targeted therapies that can either reduce its accumulation or mitigate its toxic effects. The methodologies and information presented herein are intended to support these ongoing research and development efforts.
References
- 1. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma bile acids in patients with peroxisomal dysfunction syndromes: analysis by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zellweger spectrum disorders: clinical manifestations in patients surviving into adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrotendinous Xanthomatosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 14. The optimized use of gas chromatography-mass spectrometry and high performance liquid chromatography to analyse the serum bile acids of patients with metabolic cholestasis and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 17. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 18. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]
- 20. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Trihydroxycholestanoic Acid in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxycholestanoic acid (THCA), specifically 3α,7α,12α-trihydroxy-5β-cholestanoic acid, is a crucial C27 bile acid intermediate in the catabolism of cholesterol to cholic acid, one of the two primary bile acids in humans.[1] Its strategic position in the bile acid synthesis pathway makes it a critical molecule for maintaining cholesterol homeostasis. Dysregulation of THCA metabolism is a hallmark of several inherited metabolic disorders, most notably Zellweger spectrum disorders (ZSD) and Cerebrotendinous Xanthomatosis (CTX).[2][3] Consequently, the accurate quantification and understanding of THCA's metabolic fate are of paramount importance for the diagnosis, monitoring, and development of therapeutic interventions for these conditions. This technical guide provides an in-depth overview of THCA's role in cholesterol metabolism, associated pathologies, analytical methodologies for its quantification, and the key regulatory signaling pathways.
Data Presentation: Quantitative Levels of this compound
The concentration of THCA in biological fluids is a key diagnostic marker for certain inborn errors of metabolism. Below are tables summarizing reported THCA levels in plasma/serum of healthy individuals and patients with Zellweger spectrum disorders and Cerebrotendinous Xanthomatosis.
Table 1: Plasma/Serum this compound (THCA) Concentrations in Zellweger Spectrum Disorders (ZSD)
| Patient Group | THCA Concentration (μmol/L) | Notes | Reference |
| Severe ZSD | 22.5 (median) | Significantly higher than intermediate patients. | [4] |
| Intermediate ZSD | 0.6 (median) | [4] | |
| Less Severe ZSD Phenotype | ~2 | Approximate level. | [5] |
| Most Severely Affected ZSD Patient | 50 - 130 | Range in the first year of life. | [6] |
| Healthy Controls | Not typically detected or at very low levels |
Table 2: Serum this compound (THCA) and Related Bile Acid Concentrations in Cerebrotendinous Xanthomatosis (CTX)
| Analyte | CTX Patients | Healthy Controls | Notes | Reference |
| Total Bile Acids (μg/mL) | 0.492 ± 0.436 | 1.481 ± 0.571 | Significantly lower in CTX patients. | [7] |
| Cholic Acid (μg/mL) | 0.342 ± 0.291 | - | Dominant bile acid in CTX sera. | [7] |
| Chenodeoxycholic Acid (μg/mL) | 0.111 ± 0.133 | Major bile acid in controls | Minor component in CTX sera. | [7] |
| 26-Hydroxycholesterol (μ g/100 ml) | 0 - 0.6 | 4.3 - 13.0 | Markedly reduced or absent in CTX. | [8] |
Experimental Protocols
Accurate measurement of THCA is crucial for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, though gas chromatography-mass spectrometry (GC-MS) after derivatization is also utilized.
Protocol 1: Quantification of THCA in Plasma/Serum by LC-MS/MS
This protocol provides a general workflow for the analysis of THCA in plasma or serum samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).
-
Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
Gradient: A gradient elution is employed to separate THCA from other bile acids and matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transition from the precursor ion (deprotonated THCA) to a specific product ion is monitored.
-
Protocol 2: Quantification of THCA in Plasma/Serum by GC-MS
This method requires derivatization to increase the volatility of the bile acids.
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate bile acids from the plasma/serum sample.
-
Derivatization (Two-step):
-
Methylation: The carboxyl group of THCA is first methylated to form a methyl ester. This can be achieved using diazomethane (B1218177) or a milder reagent like (trimethylsilyl)diazomethane.[10]
-
Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11] The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.[11]
-
-
The derivatized sample is then ready for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to achieve optimal separation of the derivatized bile acids.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized THCA.
-
Signaling Pathways and Experimental Workflows
Bile Acid Synthesis Pathway
The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step enzymatic process that occurs primarily in the liver. THCA is a key intermediate in the pathway leading to cholic acid.
Caption: Biosynthesis pathway of cholic acid from cholesterol, highlighting the role of THCA.
Peroxisomal β-Oxidation of THCA
The final step in the conversion of THCA to cholic acid involves the shortening of the C27 side chain via peroxisomal β-oxidation. This process is essential for the formation of mature C24 bile acids.
Caption: Peroxisomal β-oxidation of THCA to form cholyl-CoA.
Diagnostic Workflow for Peroxisomal Disorders
The diagnosis of peroxisomal disorders like Zellweger spectrum disorders involves a multi-step process that often begins with clinical suspicion and is confirmed through biochemical and genetic testing.
Caption: Diagnostic workflow for peroxisomal biogenesis disorders.
Regulation of Bile Acid Synthesis by Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis. When activated by bile acids, FXR initiates a signaling cascade that represses the expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.
Caption: FXR-mediated regulation of bile acid synthesis in the liver and intestine.
Regulation of Cholesterol Metabolism by Liver X Receptor (LXR)
LXR is another nuclear receptor that is a key regulator of cholesterol homeostasis. When activated by oxysterols (oxidized forms of cholesterol), LXR promotes cholesterol efflux and transport.
Caption: LXR signaling pathway promoting cholesterol efflux.
Conclusion
This compound is a pivotal intermediate in cholesterol catabolism, and its metabolism is intricately linked to overall lipid homeostasis. The accumulation of THCA serves as a critical biomarker for severe metabolic disorders, underscoring the importance of its accurate quantification and the understanding of its metabolic pathways. The methodologies and pathway diagrams presented in this guide offer a comprehensive resource for researchers and clinicians working to unravel the complexities of bile acid metabolism and develop novel therapeutic strategies for related diseases. Further research into the precise regulatory mechanisms governing THCA metabolism will undoubtedly provide new avenues for intervention in a range of metabolic and genetic conditions.
References
- 1. Laboratory diagnosis of disorders of peroxisomal biogenesis and function: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 3. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of Severity in Zellweger Spectrum Disorder by Clinical Findings: A Scoping Review, Meta-Analysis and Medical Chart Review [mdpi.com]
- 5. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Retinoic acid represses CYP7A1 expression in human hepatocytes and HepG2 cells by FXR/RXR-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restek - Blog [restek.com]
- 11. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to the Natural Sources and Synthesis of Trihydroxycholestanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxycholestanoic acid (THCA), specifically (3α,7α,12α)-trihydroxy-5β-cholestan-26-oic acid, is a C27 bile acid intermediate crucial in the biosynthesis of cholic acid, a primary C24 bile acid. While present in trace amounts in healthy individuals, its accumulation in biological fluids is a key biomarker for certain peroxisomal biogenesis disorders, most notably Zellweger spectrum disorders (ZSD). This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of THCA, alongside an exploration of its chemical synthesis. This document is intended to serve as a valuable resource for researchers in metabolic diseases, scientists engaged in bile acid research, and professionals in drug development targeting related pathological conditions.
Natural Occurrence and Biological Significance
This compound is a naturally occurring bile acid precursor found in various biological matrices, including bile, plasma, and urine. In healthy individuals, THCA is efficiently converted to cholic acid within the peroxisomes. However, in certain metabolic disorders, this conversion is impaired, leading to a significant accumulation of THCA.
Role in Bile Acid Biosynthesis
The biosynthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process involving enzymatic modifications of the steroid nucleus and oxidative shortening of the side chain. THCA is a key intermediate in the pathway leading to cholic acid. The final step of this pathway, the β-oxidation of the C27 side chain of THCA to the C24 carboxyl group of cholic acid, occurs in the peroxisomes.[1][2]
Association with Peroxisomal Disorders
The most significant natural sources of elevated THCA are individuals with peroxisomal biogenesis disorders, particularly Zellweger spectrum disorders (ZSD).[3] These autosomal recessive disorders are characterized by the absence or dysfunction of peroxisomes, leading to the impairment of several metabolic pathways, including the β-oxidation of very-long-chain fatty acids and the side-chain shortening of C27 bile acids.[3] Consequently, THCA and other C27 bile acid intermediates accumulate in the plasma, urine, and bile of these patients.[1][3] This accumulation is a critical diagnostic marker for ZSD.[3]
Quantitative Analysis of this compound in Biological Fluids
The quantification of THCA in biological samples is essential for the diagnosis and monitoring of peroxisomal disorders. Various analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. The following tables summarize the reported concentrations of THCA in different biological fluids in both healthy individuals and patients with Zellweger spectrum disorders.
Table 1: Concentration of this compound in Human Plasma
| Condition | THCA Concentration (μmol/L) | Analytical Method | Reference(s) |
| Healthy Controls | < 0.05 | LC-MS/MS | [4] |
| Zellweger Spectrum Disorder | 2 - 130 | LC-MS/MS | [5][6] |
Table 2: Concentration of this compound in Human Urine
| Condition | THCA Excretion | Analytical Method | Reference(s) |
| Healthy Controls | Not typically detected or in trace amounts | GC-MS, LC-MS/MS | [2][7] |
| Zellweger Spectrum Disorder | Significantly elevated, often as hydroxylated forms | GC-MS, LC-MS/MS | [2][7] |
Table 3: Concentration of this compound in Human Bile
| Condition | THCA Concentration | Analytical Method | Reference(s) |
| Healthy Controls | Trace amounts | GC-MS | [8] |
| Zellweger Spectrum Disorder | Markedly increased | GC-MS | [2] |
Biosynthesis of this compound
The biosynthesis of THCA is an integral part of the overall pathway of cholic acid synthesis from cholesterol. This complex process involves a series of enzymatic reactions that modify the steroid nucleus and the side chain.
Biosynthetic Pathway from Cholesterol
The conversion of cholesterol to THCA involves multiple enzymatic steps primarily occurring in the liver. The initial steps involve modifications to the steroid nucleus, followed by hydroxylation and oxidation of the side chain.
Chemical Synthesis of this compound
Proposed Synthetic Pathway from Cholic Acid
A potential synthetic strategy involves the protection of the hydroxyl groups of cholic acid, followed by modification of the carboxylic acid to an appropriate functional group for chain elongation, and subsequent deprotection.
Key Experimental Protocols (Hypothetical)
The following are hypothetical, generalized protocols for the key steps in the proposed synthesis. These would require optimization and adaptation based on specific laboratory conditions and intermediates.
Step 1: Protection of Hydroxyl Groups of Cholic Acid
-
Objective: To protect the 3α, 7α, and 12α hydroxyl groups to prevent their interference in subsequent reactions.
-
Methodology: Cholic acid is dissolved in a suitable solvent like pyridine. Acetic anhydride is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The protected cholic acid acetate (B1210297) is then isolated by extraction and purified by crystallization or column chromatography.
Step 2: Reduction of the Carboxylic Acid to an Aldehyde
-
Objective: To convert the C24 carboxylic acid to an aldehyde, which is a suitable substrate for a Wittig reaction.
-
Methodology: The protected cholic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene) and cooled to a low temperature (e.g., -78 °C). A reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched, and the aldehyde is extracted and purified.
Step 3: Side-Chain Elongation via Wittig Reaction
-
Objective: To extend the side chain by reacting the aldehyde with a suitable phosphonium (B103445) ylide.
-
Methodology: An appropriate phosphonium salt (e.g., isopropyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF) to generate the ylide. The aldehyde from the previous step, dissolved in the same solvent, is then added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion. The resulting alkene is isolated by extraction and purified by column chromatography.
Step 4: Conversion of the Alkene to a Carboxylic Acid
-
Objective: To convert the newly formed double bond at the end of the side chain to a carboxylic acid.
-
Methodology: The alkene is subjected to hydroboration-oxidation. It is first treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide). This will yield a primary alcohol, which can then be oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or PCC followed by a stronger oxidant). The protected THCA is then isolated and purified.
Step 5: Deprotection of Hydroxyl Groups
-
Objective: To remove the protecting groups from the 3α, 7α, and 12α hydroxyl groups.
-
Methodology: The protected THCA is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a protic solvent (e.g., methanol (B129727) or ethanol) to hydrolyze the acetate esters. The reaction is monitored by TLC. Upon completion, the reaction mixture is acidified, and the deprotected THCA is extracted and purified by crystallization or chromatography.
Conclusion
This compound is a pivotal intermediate in bile acid metabolism, and its quantification is of significant diagnostic value for peroxisomal disorders. While its primary source for research and clinical applications is often through isolation from biological samples of affected individuals, the potential for chemical synthesis exists. The development of a robust and efficient synthetic route would provide a reliable source of THCA for use as an analytical standard and for further research into the pathophysiology of peroxisomal disorders and the development of novel therapeutic interventions. This guide provides a foundational understanding of both the natural and synthetic aspects of this compound, intended to aid researchers and drug development professionals in their endeavors.
References
- 1. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssiem.org [ssiem.org]
- 5. Zellweger spectrum disorders: clinical manifestations in patients surviving into adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary organic acids in peroxisomal disorders: a simple screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Tandem Mass Spectrometry for the Analysis of Trihydroxycholestanoic Acid Diastereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the biosynthesis of the primary bile acids, cholic acid and chenodeoxycholic acid. The stereochemistry of THCA, particularly at the C-25 position, is of significant clinical interest as it can be indicative of certain peroxisomal disorders. Deficiencies in enzymes such as α-methylacyl-CoA racemase (AMACR) can lead to an accumulation of the (25R)-THCA diastereoisomer, while in healthy individuals and other cholestatic conditions, a mixture of (25R)- and (25S)-THCA is typically observed.[1] Accurate and sensitive quantification of these diastereoisomers is crucial for the diagnosis and monitoring of these metabolic disorders. This application note describes a robust and sensitive method for the analysis of THCA diastereoisomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for the analysis of THCA diastereoisomers is depicted below. The process begins with sample collection, followed by protein precipitation to extract the analytes. The extracted sample is then subjected to LC-MS/MS analysis for the separation and quantification of the diastereoisomers.
Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of THCA from human plasma or serum samples.[2][3][4]
Materials:
-
Human plasma/serum samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated THCA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 70% methanol (B129727) in water)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.[3]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution to the plasma sample.
-
Add 250 µL of cold acetonitrile to the sample.[3]
-
Vortex the mixture vigorously for 5 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the mixture for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate (B1220265) in water, pH 5.0 |
| Mobile Phase B | Methanol |
| Gradient | Start at 70% B, hold for 2 min, increase to 100% B over 10 min, hold for 5 min, return to 70% B over 1 min, and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.1 kV |
| Cone Voltage | 70 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Collision Gas | Argon |
| Collision Energy | 60 eV |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (25R/S)-THCA | 449.2 | 449.2 |
| (25R/S)-[²H₃]THCA (IS) | 452.2 | 452.2 |
Note: For unconjugated cholestanoic acids, fragmentation can be limited. Monitoring the parent ion can be a valid approach for quantification when chromatographic separation is achieved.
Data Presentation
The following tables summarize quantitative data for THCA diastereoisomers from published literature.
Table 1: Plasma Concentrations of Free THCA Diastereoisomers in Different Patient Groups
| Patient Group | (25R)-THCA (µmol/L) | (25S)-THCA (µmol/L) | Total THCA (µmol/L) | Reference |
| AMACR Deficiency | Elevated | Not Detected | Markedly Elevated | [1] |
| Zellweger Syndrome | Present | Present | Elevated | [1] |
| Cholestatic Liver Disease | Present | Present | Elevated | [1] |
| Healthy Controls | Low | Low | Low |
Table 2: Plasma Concentrations of Taurine-Conjugated THCA Diastereoisomers in Different Patient Groups
| Patient Group | (25R)-Tauro-THCA (µmol/L) | (25S)-Tauro-THCA (µmol/L) | Total Tauro-THCA (µmol/L) | Reference |
| AMACR Deficiency | Elevated | Not Detected | Markedly Elevated | [1] |
| Zellweger Syndrome | Present | Present | Elevated | [1] |
| Cholestatic Liver Disease | Present | Present | Elevated | [1] |
| Healthy Controls | Low | Low | Low |
Note: Specific concentrations can vary significantly between individuals and the severity of the condition. "Elevated" and "Low" are relative terms based on the findings in the cited literature.
Signaling Pathway
The biosynthesis of primary bile acids from cholesterol involves a series of enzymatic reactions in the liver, with the final side-chain shortening steps occurring in the peroxisomes. The diagram below illustrates the key steps in the peroxisomal β-oxidation of C27 bile acid intermediates.
Pathway Description: The C27 bile acid intermediate, (25R)-THCA, is first activated to its CoA-ester outside the peroxisome and then transported into the peroxisomal matrix. Inside the peroxisome, α-methylacyl-CoA racemase (AMACR) converts (25R)-THCA-CoA to its (25S)-epimer. The (25S)-form is the substrate for the subsequent β-oxidation spiral, which involves the enzymes acyl-CoA oxidase 2 (ACOX2), D-bifunctional protein (DBP), and a thiolase. Each cycle of β-oxidation shortens the side chain, leading to the formation of a C24 bile acyl-CoA (e.g., choloyl-CoA) and propionyl-CoA. In AMACR deficiency, the conversion of the (25R) to the (25S) isomer is blocked, leading to the accumulation of (25R)-THCA.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision Cross-Section Determination and Tandem Mass Spectrometric Analysis of Isomeric Carotenoids Using Electrospray Ion Mobility Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3α,7α,12α-trihydroxy-5β-cholestanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), an intermediate in the biosynthesis of cholic acid.[1] The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reproducible methods for the determination of this bile acid in biological matrices.
Introduction
3α,7α,12α-trihydroxy-5β-cholestanoic acid is a C27 bile acid precursor to cholic acid.[2] Its accumulation in biological fluids is a key diagnostic marker for certain peroxisomal biogenesis disorders, such as Zellweger syndrome, where the conversion of THCA to cholic acid is impaired.[2][3][4] Accurate quantification of THCA is therefore crucial for the diagnosis and monitoring of these metabolic diseases and for research into bile acid metabolism and its role in health and disease.
The analytical methods detailed below focus on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of bile acids in complex biological samples.[5]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of bile acids, including THCA, using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Performance Characteristics for Bile Acid Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 1 nM - 1000 nM | [6] |
| Lower Limit of Detection (LLOD) | 0.1 - 0.5 nM | [6] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.5 nM | [6] |
| Inter-Assay Precision (%CV) | < 10% | [6] |
| Intra-Day Precision (%CV) | 1.02% - 11.07% | [4] |
| Inter-Day Precision (%CV) | 0.42% - 11.47% | [4] |
| Intra-Day Accuracy | 85.75% - 108.90% | [4] |
| Inter-Day Accuracy | 86.76% - 110.99% | [4] |
| Recovery | 90.49% - 113.99% | [4] |
Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions for Bile Acids (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid (CA) | 407.3 | 343.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 |
| Deoxycholic Acid (DCA) | 391.3 | 345.3 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 |
| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | 450.3 | 450.3 |
Note: Specific MRM transitions for THCA should be optimized based on the instrument used. The precursor ion for THCA in negative mode would be [M-H]⁻, with a calculated m/z of approximately 450.33. Fragmentation may be limited, and in some cases, the precursor ion itself is monitored as the product ion.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma/Serum using Protein Precipitation
This protocol is a common and effective method for the extraction of bile acids from plasma or serum.[7][8]
Materials:
-
Human plasma or serum samples
-
Ice-cold acetonitrile (B52724)
-
Internal standard solution (e.g., deuterated THCA or a suitable analog)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol (B129727):water)
Procedure:
-
To 100 µL of human plasma or serum in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30 seconds.[7]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[7]
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
For samples with high matrix interference, an additional SPE clean-up step can be beneficial.[6]
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample extract from Protocol 1 (before evaporation)
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it.
-
Load the sample supernatant (from step 5 of Protocol 1) onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the bile acids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample as described in Protocol 1 (steps 7 and 8).
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of bile acids. Optimization for specific instruments and columns is recommended.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for good separation of bile acid isomers.[8]
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over 10-20 minutes is typical for resolving a panel of bile acids.[9]
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Column Temperature: 40°C.[10]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for bile acids.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument to maximize the signal for THCA and the internal standard.[10]
Visualizations
Bile Acid Synthesis Pathway
The following diagram illustrates the classical (neutral) and alternative (acidic) pathways of bile acid synthesis, highlighting the position of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) as a key intermediate in the formation of cholic acid.
Caption: Overview of the major bile acid synthesis pathways.
Analytical Workflow for THCA Quantification
This diagram outlines the general experimental workflow for the quantification of THCA from a biological sample.
Caption: Experimental workflow for THCA quantification.
Bile Acid Signaling via Farnesoid X Receptor (FXR)
This diagram provides a simplified overview of the signaling pathway involving bile acids and the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis.
Caption: Simplified bile acid signaling through FXR.
References
- 1. 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid | C27H46O5 | CID 122312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of both (25R)- and (25S)-3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acids in urine from an infant with Zellweger's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid analysis [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Trihydroxycholestanoic Acid in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a C27 bile acid intermediate in the synthesis of cholic acid. In healthy individuals, THCA is efficiently converted to cholic acid in the peroxisomes. However, in certain inborn errors of metabolism, particularly Zellweger Spectrum Disorders (ZSD), defects in peroxisomal biogenesis or function lead to an accumulation of THCA and other bile acid intermediates in various biological fluids, including urine.[1][2] Therefore, the quantitative analysis of urinary THCA is a critical biomarker for the diagnosis and monitoring of these devastating disorders.[1] This application note provides a detailed protocol for the measurement of THCA in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Clinical Significance
Elevated levels of THCA in urine are a hallmark of impaired peroxisomal β-oxidation.[4] Zellweger Spectrum Disorders are a group of autosomal recessive disorders characterized by a failure to form or maintain functional peroxisomes. This leads to a complex clinical presentation affecting multiple organ systems, including the liver, brain, and kidneys. The accumulation of toxic metabolites, including THCA, is thought to contribute significantly to the pathophysiology of these diseases.[1] Accurate and reliable measurement of urinary THCA can aid in the early diagnosis of ZSD, allowing for timely therapeutic interventions and genetic counseling.
Quantitative Data Summary
Precise reference ranges for trihydroxycholestanoic acid in the urine of healthy individuals are not well-established in the literature, as it is typically present at very low concentrations. In patients with Zellweger Spectrum Disorders, urinary concentrations of THCA are significantly elevated. One study on an infant with Zellweger's syndrome identified 3α,7α,12α-trihydroxy-5β-cholestanoic acid as the predominant bile acid in the unconjugated and glycine-conjugated fractions of urine.[5]
| Analyte | Matrix | Population | Concentration Range |
| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | Urine | Healthy Individuals | Not well-established; expected to be very low. |
| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | Urine | Zellweger Spectrum Disorder Patients | Significantly elevated compared to healthy individuals.[1][2][4][5][6] |
Experimental Protocols
This protocol describes the quantitative analysis of THCA in human urine using LC-MS/MS following solid-phase extraction (SPE).
1. Materials and Reagents
-
Standards: 3α,7α,12α-trihydroxy-5β-cholestanoic acid (analytical standard)
-
Internal Standard (IS): Deuterated analog of THCA (e.g., d4-THCA) or a structurally similar bile acid not present in the sample.
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).[7]
-
Other Reagents: Ammonium acetate, Trifluoroacetic acid (TFA) (optional, for sample pH adjustment).
2. Sample Collection and Storage
-
Collect random or 24-hour urine samples in sterile containers.
-
Store samples at -80°C until analysis to ensure stability.
-
Prior to extraction, thaw samples at room temperature and centrifuge to remove any particulate matter.[8]
3. Internal Standard Spiking
-
To each urine sample, add a known concentration of the internal standard solution. The IS is crucial for correcting for variations in sample preparation and instrument response.
4. Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.[9]
-
Sample Loading: Acidify the urine sample to a pH < 3 with formic acid or TFA.[9] Slowly load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[9]
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.[9]
-
Elution: Elute the retained THCA and internal standard from the cartridge with 3 mL of methanol or an acetonitrile/water mixture (e.g., 50:50 v/v).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[10]
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the separation of THCA from other urinary components.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The MRM transitions for THCA and the internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| THCA | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically |
6. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards of known THCA concentrations with a constant concentration of the internal standard.
-
Plot the peak area ratio of THCA to the internal standard against the concentration of THCA.
-
Quantify the concentration of THCA in the urine samples by interpolating their peak area ratios from the calibration curve.
-
The final concentration should be reported in µmol/L or normalized to creatinine (B1669602) concentration (µmol/mmol creatinine) to account for variations in urine dilution.
Visualizations
Caption: Simplified Bile Acid Synthesis Pathway and the Role of Peroxisomes.
Caption: Experimental Workflow for THCA Measurement in Urine.
References
- 1. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of both (25R)- and (25S)-3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acids in urine from an infant with Zellweger's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for the HPLC Separation of Trihydroxycholestanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the biosynthesis of cholic acid. The analysis of THCA isomers, particularly the (25R)- and (25S)-diastereomers of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, is of significant clinical and research interest.[1][2] Elevated levels of these C27 bile acid intermediates are characteristic of peroxisomal biogenesis disorders, such as Zellweger spectrum disorders, where the peroxisomal β-oxidation of these molecules to C24 bile acids is impaired.[3][4] Accurate separation and quantification of these isomers are crucial for the diagnosis and monitoring of these inherited metabolic diseases. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of these structurally similar compounds.[1][5][6] This document provides detailed application notes and protocols for the separation of this compound isomers using HPLC.
Biological Significance and Signaling Pathway
In healthy individuals, cholesterol is converted to the primary bile acids, cholic acid and chenodeoxycholic acid, through a series of enzymatic reactions in the liver. This process involves modifications to the steroid nucleus and shortening of the side chain.[5][7] 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid is a key intermediate in the pathway leading to cholic acid. The final step of this conversion involves the peroxisomal β-oxidation of the C27 side chain to a C24 side chain.
In Zellweger spectrum disorders, defects in peroxisome biogenesis lead to the accumulation of C27 bile acid intermediates, including the isomers of THCA.[3] This accumulation is believed to contribute to the liver disease often seen in these patients. Therefore, the ability to separate and quantify these isomers is a valuable tool for understanding disease pathogenesis and for developing potential therapeutic interventions.
Bile Acid Biosynthesis Pathway Highlighting THCA Formation.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the accurate analysis of THCA isomers in biological matrices such as plasma, serum, or urine. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to remove interfering substances and concentrate the analytes.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (e.g., deuterated THCA)
-
Protein precipitation solvent (e.g., Acetonitrile)
-
SPE Cartridge (e.g., C18) or LLE solvents (e.g., ethyl acetate)
-
Reconstitution solvent (e.g., 50:50 Methanol (B129727):Water)
Protocol:
-
To 100 µL of the biological sample, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with a low percentage of organic solvent. Elute the THCA isomers with methanol or acetonitrile.
-
For LLE: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.
-
Evaporate the eluate or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
The sample is now ready for HPLC-MS analysis.
General Experimental Workflow for THCA Isomer Analysis.
HPLC-MS/MS Method
The separation of THCA isomers can be achieved using a reversed-phase HPLC column. The choice of the stationary phase and mobile phase composition is crucial for achieving baseline separation of the diastereomers. A C18 or C8 column is commonly used for bile acid analysis.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% Formic Acid |
| Gradient | See Table 2 for a typical gradient program |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Representative HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 10.0 | 70 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 30 |
| 18.0 | 30 |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for THCA Isomers (Note: Specific m/z values should be optimized for the instrument used)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| THCA (unconjugated) | 451.3 | 451.3 (or specific fragments) |
| Internal Standard (d4-THCA) | 455.3 | 455.3 (or specific fragments) |
Data Presentation
The successful separation of the (25R)- and (25S)- diastereomers of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid is critical. The following table provides representative quantitative data that can be expected from the described HPLC method. Actual retention times may vary depending on the specific column, instrumentation, and mobile phase preparation.
Table 4: Representative Quantitative Data for THCA Isomer Separation
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| (25S)-THCA | ~8.5 | >1.5 | ~0.1 | ~0.5 |
| (25R)-THCA | ~9.2 | - | ~0.1 | ~0.5 |
Conclusion
The provided application notes and protocols describe a robust and sensitive HPLC-MS/MS method for the separation and quantification of this compound isomers. This method is suitable for use in clinical research and drug development settings for the study of Zellweger spectrum disorders and other conditions involving altered bile acid metabolism. The successful separation of the clinically relevant (25R)- and (25S)- diastereomers allows for a more detailed understanding of the pathophysiology of these diseases and may aid in the development of novel therapeutic strategies.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acid from 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestan-26-oic acid: configuration in the bile of Alligator mississippiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Bile Acid Biology, Pathophysiology, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid - Wikipedia [en.wikipedia.org]
- 7. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes and Protocols for Trihydroxycholestanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a C27 bile acid intermediate in the biosynthesis of cholic acid from cholesterol. Elevated levels of THCA and other bile acid precursors in biological fluids are indicative of certain metabolic disorders, most notably Cerebrotendinous Xanthomatosis (CTX). CTX is a rare, autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. Accurate and reliable quantification of THCA is crucial for the diagnosis and monitoring of CTX and other related peroxisomal disorders.
These application notes provide detailed protocols for the sample preparation of THCA from various biological matrices, including dried blood spots (DBS), plasma/serum, and urine, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Analytical Techniques Overview
The primary analytical methods for the quantification of THCA are LC-MS/MS and GC-MS.
-
LC-MS/MS is often preferred due to its high sensitivity and specificity, and it can often measure THCA directly without the need for derivatization.
-
GC-MS analysis of bile acids like THCA requires a derivatization step to increase their volatility and thermal stability. This typically involves silylation or esterification.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the analytical method, and the desired level of cleanliness and concentration of the extract. The most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples, typically using a solvent like acetonitrile (B52724).
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration, which uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of THCA and related bile acids from various studies. It is important to note that recovery and matrix effects can be highly dependent on the specific matrix, methodology, and laboratory conditions.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Tauro-THCA | Serum | Protein Precipitation | LC-MS/MS | Not Reported | 20 ng/mL | [1] |
| Unconjugated THCA | Serum | Protein Precipitation | LC-MS/MS | Not Reported | 20 ng/mL | [1] |
| General Bile Acids | Piglet Bile | Solid-Phase Extraction | LC-MS/MS | 89.1 - 100.2 | Low ppb range | [2] |
| General Bile Acids | Serum/Plasma | Protein Precipitation | LC-MS/MS | Not Reported | 0.02 - 3.5 ng/mL | [3] |
| General Bile Acids | Urine | Solid-Phase Extraction | Not Specified | >84.1 | Not Reported | [3] |
| General Bile Acids | Urine | Liquid-Liquid Extraction | Not Specified | >77.4 | Not Reported | [3] |
Experimental Protocols
Protocol 1: Extraction of Trihydroxycholestanoic Acid from Dried Blood Spots (DBS) for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of tauro-trihydroxycholestanoic acid (t-THCA) in newborn screening for CTX.
Materials:
-
Internal Standard (IS) solution (e.g., deuterated THCA) in methanol
-
96-well microtiter plate
-
Centrifuge
Procedure:
-
Punch a 3 mm spot from the dried blood spot card and place it into a well of a 96-well plate.
-
Add 100 µL of methanol containing the internal standard to each well.
-
Seal the plate and incubate for 4 hours at room temperature with gentle shaking.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
DBS Extraction Workflow for THCA Analysis.
Protocol 2: Protein Precipitation for THCA Analysis in Plasma/Serum by LC-MS/MS
This is a general and rapid method for preparing plasma or serum samples.
Materials:
-
Acetonitrile, ice-cold
-
Internal Standard (IS) solution in a suitable solvent
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation Workflow for Plasma/Serum.
Protocol 3: Liquid-Liquid Extraction (LLE) for THCA Analysis in Urine
This protocol is a general procedure for the extraction of organic acids from urine and can be adapted for THCA.
Materials:
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Internal Standard (IS) solution
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
To 1 mL of urine in a centrifuge tube, add the internal standard.
-
Add 0.5 g of NaCl and vortex to dissolve.
-
Acidify the urine to approximately pH 2-3 by adding 1 M HCl.
-
Add 5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Cap the tube and mix on a rotator for 20 minutes.
-
Centrifuge at 2500 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh aliquot of extraction solvent for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.
References
Application Note: Enhanced Detection of Trihydroxycholestanoic Acid Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the biosynthesis of the primary bile acids, cholic acid and chenodeoxycholic acid. Accurate and sensitive quantification of THCA in biological matrices is crucial for the diagnosis and monitoring of certain peroxisomal disorders, such as Zellweger syndrome and alpha-methylacyl-CoA racemase deficiency, where its levels are elevated. However, the inherent physicochemical properties of THCA, including its polarity and low volatility, present analytical challenges for its detection by common chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these challenges. By converting the hydroxyl and carboxylic acid functional groups of THCA into less polar and more volatile or more readily ionizable derivatives, significant improvements in chromatographic separation and detection sensitivity can be achieved. This application note provides detailed protocols for the derivatization of THCA for enhanced detection by both GC-MS and LC-MS/MS, summarizes the expected improvements in quantitative analysis, and illustrates the relevant metabolic pathway.
Metabolic Pathway of this compound
THCA is a key intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. This pathway is responsible for the shortening of the C27 steroid side chain to form the mature C24 bile acids. A defect in this pathway leads to the accumulation of C27 bile acid intermediates, including THCA.
Caption: Metabolic pathway of THCA in bile acid synthesis.
Derivatization Strategies for Enhanced Detection
The choice of derivatization strategy depends on the analytical platform being utilized. For GC-MS, the primary goal is to increase the volatility and thermal stability of THCA. For LC-MS, the focus is on enhancing ionization efficiency.
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for GC-MS that replaces the active hydrogens in hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte.
Picolinoyl Ester Derivatization for LC-MS/MS Analysis
For LC-MS/MS analysis, derivatization with picolinic acid converts the hydroxyl and carboxylic acid groups into picolinoyl esters. The resulting derivatives exhibit significantly enhanced ionization efficiency in positive electrospray ionization (ESI) mode, leading to lower limits of detection. The picolinoyl derivatives provide 5-10 times higher ESI response in LC-ESI-MS selected reaction monitoring (SRM) when compared to the underivatized molecules in a positive LC-ESI-MS mode[1].
Girard Derivatization for LC-MS/MS Analysis of Oxo-Bile Acids
In certain metabolic disorders, oxo-derivatives of bile acids can accumulate. For the analysis of such species, Girard reagents (e.g., Girard T and Girard P) are highly effective. These reagents react with the ketone functionality to introduce a permanently charged quaternary ammonium (B1175870) group, which dramatically improves ionization efficiency in ESI-MS.
Experimental Protocols
Sample Preparation Workflow
Caption: General workflow for sample preparation and derivatization.
Protocol 1: Silylation of THCA for GC-MS Analysis
Materials:
-
Dried THCA extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the THCA extract is completely dry.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 50 µL of BSTFA with 1% TMCS to the solution.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Picolinoyl Ester Derivatization of THCA for LC-MS/MS Analysis
Materials:
-
Dried THCA extract
-
Picolinic acid
-
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Heating block
-
LC-MS/MS system
Procedure:
-
To the dried THCA extract, add a solution containing:
-
50 µL of 10 mg/mL picolinic acid in anhydrous THF.
-
50 µL of 10 mg/mL MNBA in anhydrous THF.
-
10 µL of 10 mg/mL DMAP in anhydrous THF.
-
10 µL of triethylamine.
-
-
Vortex the mixture gently.
-
Heat the vial at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water, 90/10, v/v) for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the reported improvements in detection sensitivity for bile acids and structurally related compounds using various derivatization techniques. While specific data for THCA is limited, the presented values for similar analytes demonstrate the significant advantages of derivatization.
| Analyte Class | Derivatization Reagent | Analytical Method | Improvement in Detection | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Corticosteroids | Picolinic Acid | LC-ESI-MS/MS | 5-10 fold higher ESI response[1] | Not specified |
| Vitamin D Metabolites | Isonicotinoyl chloride | LC-MS/MS | Significant increase in ionization efficiency | Not specified |
| Carboxylic Acids | 2-Picolylamine (PA) | LC-ESI-MS/MS | 9-158 fold increase in detection response[2] | 1.5-5.6 fmol on column[2] |
| Bile Acids | BSTFA + 1% TMCS | GC-MS | Enables volatilization for GC analysis | LOQ of 0.23 μg/mL for cholic acid[3] |
| Oxosteroids | Girard P Reagent | LC-MS/MS | 1-2 orders of magnitude signal enhancement[4] | Not specified |
Conclusion
Derivatization of this compound is an essential step for achieving the sensitivity and accuracy required for its reliable quantification in biological samples. For GC-MS analysis, silylation effectively increases volatility, enabling robust chromatographic separation. For LC-MS/MS, derivatization with reagents like picolinic acid or Girard reagents dramatically enhances ionization efficiency, leading to substantial improvements in detection limits. The protocols provided in this application note offer reliable methods for the derivatization of THCA, facilitating more precise and sensitive analysis for both research and clinical applications. Researchers are encouraged to optimize these methods for their specific instrumentation and sample matrices to achieve the best possible analytical performance.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
Application of Trihydroxycholestanoic Acid in Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a C27 bile acid intermediate in the synthesis of cholic acid from cholesterol. In healthy individuals, THCA is rapidly converted to cholic acid in the peroxisomes. However, in certain peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, and in Cerebrotendinous Xanthomatosis (CTX), a lipid storage disease caused by mutations in the CYP27A1 gene, this conversion is impaired. This leads to an accumulation of THCA and other bile acid precursors in various tissues and biological fluids. Consequently, the quantification of THCA has become a critical tool in lipidomics research, serving as a key biomarker for the diagnosis and monitoring of these rare metabolic disorders.
Lipidomics, the large-scale study of lipids in biological systems, has been instrumental in elucidating the pathological roles of lipids in various diseases. The targeted quantification of specific lipids like THCA provides valuable insights into disease mechanisms and can aid in the development of novel therapeutic strategies.
Applications in Lipidomics Research
The primary application of THCA analysis in lipidomics is for the diagnosis and monitoring of peroxisomal disorders and CTX.
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Biomarker for Peroxisomal Biogenesis Disorders (PBDs): In PBDs like Zellweger syndrome, the absence or dysfunction of peroxisomes leads to a block in the final step of cholic acid synthesis, resulting in a significant accumulation of THCA in plasma and urine.[1][2][3] The elevated levels of THCA, often in conjunction with other bile acid intermediates, are a hallmark of these conditions.[1][4]
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Diagnostic Marker for Cerebrotendinous Xanthomatosis (CTX): CTX is characterized by a deficiency of the mitochondrial enzyme sterol 27-hydroxylase.[5][6] This enzymatic defect disrupts the alternative bile acid synthesis pathway, leading to the accumulation of cholestanol (B8816890) and bile alcohols. While not the primary accumulating lipid, abnormal bile acid profiles, including elevated levels of bile alcohols and their derivatives, are observed.[5][7] In some cases of CTX, particularly for differential diagnosis, the analysis of bile acid intermediates like THCA can be informative.[8]
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Monitoring Therapeutic Interventions: The quantification of THCA can be used to monitor the efficacy of treatments for these disorders. For instance, in CTX, treatment with chenodeoxycholic acid (CDCA) aims to normalize bile acid synthesis and reduce the accumulation of cholestanol and other toxic metabolites.[5] Monitoring THCA levels can provide an indication of the biochemical response to therapy.
Data Presentation
The following tables summarize the quantitative data on THCA concentrations in various biological matrices, comparing healthy individuals with patients suffering from relevant metabolic disorders.
Table 1: Concentration of Trihydroxycholestanoic Acid (THCA) in Plasma/Serum
| Condition | THCA Concentration (μmol/L) | Reference(s) |
| Healthy Adult Controls | 0.007 ± 0.004 | [9] |
| Non-cholestatic Patients | 0.015 ± 0.011 | [9] |
| Moderately Cholestatic Patients | 0.129 ± 0.034 | [9] |
| Severely Cholestatic Patients | 0.986 ± 0.249 | [9] |
| Patients with Peroxisomal Disorders | 14.06 ± 2.59 | [9] |
Table 2: Concentration of this compound (THCA) in Urine
| Condition | THCA Concentration | Reference(s) |
| Healthy Individuals | Typically very low or undetectable | |
| Patients with Zellweger Syndrome | Significantly elevated | [2] |
| Patients with CTX | Elevated levels of bile alcohols and their glucuronides | [5][7] |
Note: Specific quantitative ranges for THCA in urine are not consistently reported in the literature and can vary significantly based on the specific analytical methods used.
Experimental Protocols
The following protocols provide a general framework for the quantification of THCA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Protocol 1: Quantification of THCA in Serum/Plasma by LC-MS/MS
This protocol is a synthesis of established methods for bile acid analysis in serum and plasma.[4][9][10]
1. Sample Preparation (Protein Precipitation)
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Thaw serum or plasma samples on ice.
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To 100 µL of serum/plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated THCA).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the bile acids. The specific gradient profile should be optimized for the separation of THCA from other bile acids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for THCA and the internal standard are monitored. The exact m/z values will depend on the specific adducts formed (e.g., [M-H]⁻).
-
Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity for each transition.
-
3. Data Analysis
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Quantification is achieved by creating a calibration curve using known concentrations of THCA standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Protocol 2: Extraction of THCA from Urine using Solid-Phase Extraction (SPE)
This protocol is a general guide for the extraction of bile acids from urine and may require optimization.[11][12]
1. Sample Preparation
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Centrifuge the urine sample to remove any sediment.
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To 1 mL of urine, add an internal standard.
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To improve the recovery of sulfated and glucuronidated bile acids, an equal volume of 0.5 M triethylamine (B128534) sulfate (B86663) can be added to the urine before loading onto the SPE cartridge.[11]
2. Solid-Phase Extraction (SPE)
-
Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing methanol followed by water through it.
-
Loading: Load the prepared urine sample onto the cartridge.
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Washing: Wash the cartridge with water to remove salts and other polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can further remove less polar interferences.
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Elution: Elute the bile acids, including THCA, from the cartridge using methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis as described in Protocol 1.
Visualization of Pathways and Workflows
Bile Acid Synthesis Pathway
The following diagram illustrates the classical pathway of bile acid synthesis, highlighting the position of this compound (THCA) as a key intermediate.
Caption: Classical bile acid synthesis pathway showing the role of THCA.
Experimental Workflow for THCA Quantification
This diagram outlines the general workflow for the quantitative analysis of THCA from biological samples.
Caption: Workflow for quantitative analysis of THCA.
Farnesoid X Receptor (FXR) Signaling in Bile Acid Homeostasis
This diagram illustrates the negative feedback loop in bile acid synthesis mediated by the Farnesoid X Receptor (FXR). While THCA itself is not a primary ligand for FXR, this pathway is crucial for understanding the overall regulation of bile acid metabolism.
Caption: FXR-mediated feedback regulation of bile acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of peroxisomes in the formation of chenodeoxycholic acid in human liver. Metabolism of 3 alpha,7 alpha-dihydroxy-5 beta-cholestanoic acid in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma analysis of di- and this compound diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Trihydroxycholestanoic Acid (THCA) Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of trihydroxycholestanoic acid (THCA) and related C27 bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common problems encountered during the LC-MS/MS analysis of THCA, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor peak shape (e.g., tailing, fronting, or split peaks) for my THCA analyte?
Answer:
Poor peak shape can arise from several factors related to the chromatography, sample preparation, or the analytical column itself.
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.[1] |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for THCA. For bile acids, a mobile phase containing 0.1% formic acid is commonly used to ensure proper protonation.[2] |
| Injection of a Stronger Solvent than Mobile Phase | The sample should be reconstituted in a solvent that is of equal or lesser strength than the initial mobile phase to prevent peak distortion.[1] |
| Column Void or Degradation | A void at the head of the column can cause peak splitting. Reverse-flushing the column may sometimes resolve this, but column replacement is often necessary. |
| Secondary Interactions with Column | Some peaks may tail due to secondary interactions with the stationary phase. Ensure the use of a high-quality, end-capped C18 column.[2] |
Question 2: My THCA signal is weak or has low sensitivity. How can I improve it?
Answer:
Low sensitivity can be a result of issues with the mass spectrometer settings, sample preparation, or chromatographic conditions.
| Potential Cause | Recommended Solution |
| Suboptimal MS Parameters | Optimize the cone voltage and collision energy for the specific MRM transitions of THCA on your instrument to maximize the signal.[3] |
| Matrix Effects (Ion Suppression) | Biological matrices can suppress the ionization of the target analyte.[4][5][6] Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.[4] Using a stable isotope-labeled internal standard can also help to correct for matrix effects. |
| Inefficient Ionization | Ensure the mobile phase contains an appropriate additive to promote ionization. For bile acids in negative ion mode, additives like ammonia (B1221849) or in positive ion mode, formic acid or ammonium (B1175870) acetate (B1210297) are often used. |
| Analyte Degradation | Ensure proper storage of samples (e.g., at -80°C) and standards to prevent degradation. |
| Low Injection Volume | If sensitivity is still an issue after optimization, consider increasing the injection volume, but be mindful of potential peak shape distortion. |
Question 3: I am seeing significant variability in my results and internal standard response. What could be the cause?
Answer:
Variability in results often points to issues with sample preparation, matrix effects, or instrument stability.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure, especially liquid-liquid extraction (LLE) or SPE, is performed consistently for all samples, standards, and quality controls. Automated sample preparation can improve reproducibility. |
| Matrix Effects (Ion Enhancement or Suppression) | Matrix effects can vary between samples, leading to inconsistent analyte and internal standard responses.[5][6] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for these variations. |
| Instrument Instability | Check for fluctuations in the LC pump pressure and the MS source temperature. Ensure the system is adequately equilibrated before starting the analytical run. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound (THCA)?
A1: In negative ion mode, the deprotonated molecule [M-H]⁻ of THCA (C₂₇H₄₆O₅) has a mass-to-charge ratio (m/z) of 450.3. While specific fragmentation patterns can vary slightly between instruments, common product ions for trihydroxy-substituted bile acids result from neutral losses of water (H₂O) and subsequent cleavages of the steroid backbone or side chain. For a this compound, you would typically monitor the precursor ion at m/z 450.3 and look for product ions resulting from these fragmentation pathways. It is crucial to optimize these transitions on your specific mass spectrometer.
Q2: What type of LC column is recommended for THCA analysis?
A2: A reversed-phase C18 column is the most common choice for the separation of bile acids. To achieve good separation of THCA from its isomers, a column with a smaller particle size (e.g., ≤2.7 µm) and a longer length (e.g., 100-150 mm) is recommended.
Q3: How can I overcome the challenge of separating isomeric bile acids?
A3: The separation of isomeric bile acids is a significant challenge due to their structural similarity.[4] Optimization of the chromatographic method is key. This includes using a high-efficiency column, as mentioned above, and carefully optimizing the mobile phase gradient. A slow, shallow gradient can often improve the resolution of closely eluting isomers.
Q4: What are the best practices for sample preparation of THCA from plasma or serum?
A4: A robust sample preparation method is critical for accurate and precise quantification. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While quick, it may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by partitioning the analytes of interest into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences and concentrating the sample. It is often the method of choice for achieving the lowest limits of quantification.[4]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of C27 bile acids, including THCA. These values are intended as a general guide and may vary depending on the specific instrumentation and methodology used.
Table 1: Typical LC-MS/MS Method Validation Parameters for C27 Bile Acids
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | ≥ 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [8] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Accuracy (%RE) | ± 15% | [9] |
| Recovery | 85 - 115% | [10] |
| Matrix Effect | 85 - 115% | [10] |
Experimental Protocols
Detailed Sample Preparation Protocol from Plasma/Serum using Protein Precipitation
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add the internal standard (e.g., a stable isotope-labeled THCA).
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
Typical LC-MS/MS Operating Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a run time of 10-20 minutes is typical.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for bile acids.
-
Scan Type: Multiple Reaction Monitoring (MRM)
Visualizations
Figure 1. A typical experimental workflow for the analysis of THCA from plasma or serum samples.
Figure 2. A decision tree for troubleshooting common issues in LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. forensicrti.org [forensicrti.org]
- 4. Bile acid analysis [sciex.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trihydroxycholestanoic Acid (THCA) Extraction from Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of trihydroxycholestanoic acid (THCA) and other bile acids from serum samples.
Frequently Asked Questions (FAQs)
Q1: Which is the most appropriate initial extraction method for THCA from serum?
A1: The choice of extraction method depends on your specific experimental needs, such as sample volume, required purity, and throughput. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput screening. It effectively removes the majority of proteins from the sample.[1][2] Methanol (B129727) and acetonitrile (B52724) are the most commonly used solvents for this purpose.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can be effective but is sometimes prone to issues like emulsion formation.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can yield very clean extracts and high recovery rates.[5] It is particularly useful when high purity is required for downstream analysis.
Q2: Why is protein removal important for THCA analysis?
A2: Serum proteins can interfere with the accurate quantification of THCA in several ways. They can bind to bile acids, trapping them and leading to lower recovery.[1][6] Additionally, proteins can precipitate in the analytical column of an LC-MS/MS system, leading to column clogging, signal suppression, and reduced analytical sensitivity.[2]
Q3: What is the role of an internal standard in THCA quantification?
A3: An internal standard (IS) is a compound with similar chemical properties to the analyte (THCA) that is added to the sample at a known concentration before processing. Using a deuterated internal standard for THCA is highly recommended as it helps to correct for variations in extraction efficiency and matrix effects during LC-MS/MS analysis, thereby improving the accuracy and precision of quantification.[7][8][9][10][11]
Q4: How should I store serum samples to ensure THCA stability?
A4: For long-term storage, serum samples should be kept at -80°C to minimize the degradation of bile acids.[12] Short-term storage at 4°C is acceptable for a limited period, but prolonged storage at this temperature can lead to analyte degradation.[13][14][15][16] It is crucial to avoid repeated freeze-thaw cycles, as this can also compromise sample integrity.
Troubleshooting Guides
Low Analyte Recovery
Problem: You are observing low recovery of THCA in your final extract.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitating solvent to serum is used (typically 3:1 or 4:1 v/v).[1]- Vortex the mixture thoroughly to ensure complete protein denaturation.- Consider using ice-cold solvent to enhance precipitation. |
| Inefficient Liquid-Liquid Extraction | - Optimize the pH of the aqueous phase to ensure THCA is in its non-ionized form, which is more soluble in organic solvents.- Evaluate different organic solvents or solvent mixtures to improve partitioning.- Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. |
| Suboptimal Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge is appropriate for bile acid extraction (e.g., a polymeric reversed-phase sorbent).[5]- Check that the cartridge has been properly conditioned and equilibrated before loading the sample.- Optimize the composition and volume of the wash and elution solvents. Insufficiently strong elution solvent may leave the analyte on the column.[17] |
| Analyte Degradation | - Ensure samples have been stored correctly at -80°C and minimize freeze-thaw cycles.[12]- Process samples promptly after thawing. |
High Signal Variability or Poor Reproducibility
Problem: You are seeing significant variation in your results between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure precise and consistent pipetting of serum, internal standard, and solvents for all samples.- Standardize vortexing and incubation times across all samples. |
| Matrix Effects in LC-MS/MS | - Use a deuterated internal standard to compensate for matrix-induced signal suppression or enhancement.[8][11]- Improve sample clean-up by using a more rigorous extraction method like SPE.[5]- Dilute the final extract to reduce the concentration of interfering matrix components. |
| Emulsion Formation (LLE) | - The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to inconsistent recovery.[4] See the dedicated troubleshooting section below. |
Emulsion Formation in Liquid-Liquid Extraction (LLE)
Problem: A stable emulsion has formed at the interface of the aqueous and organic layers during LLE, making phase separation difficult.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Lipids and Proteins | - Gently swirl or rock the sample mixture instead of vigorous shaking or vortexing to reduce emulsion formation.[4]- Add a small amount of salt (salting out) to the aqueous layer to increase its polarity and help break the emulsion.[4]- Centrifuge the sample to help separate the layers.[4] |
| Solvent Choice | - Try using a different organic solvent that is less prone to forming emulsions with your sample matrix. |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid method for removing the majority of proteins from serum.
-
To 100 µL of serum in a microcentrifuge tube, add the internal standard.
-
Add 400 µL of ice-cold methanol or acetonitrile.[1]
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol is for the extraction of THCA using an organic solvent.
-
To 100 µL of serum in a glass tube, add the internal standard.
-
Adjust the pH of the sample as needed to ensure THCA is in a non-ionized state.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of isopropanol (B130326) and ethyl acetate).
-
Cap the tube and mix by gentle inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.[4]
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 500 µL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Solid-Phase Extraction (SPE)
This protocol provides a high level of extract purity.
-
Sample Pre-treatment: To 100 µL of serum, add the internal standard. Dilute the sample with a weak wash solvent as recommended by the SPE cartridge manufacturer.
-
Cartridge Conditioning: Condition a C18 or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the THCA and other bile acids with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Common Protein Precipitation Solvents for Bile Acid Extraction from Serum
| Precipitating Agent | Typical Serum:Solvent Ratio (v/v) | Advantages | Disadvantages |
| Methanol | 1:3 - 1:4 | Good recovery for a broad range of metabolites.[18] | May not precipitate all proteins as effectively as acetonitrile. |
| Acetonitrile | 1:3 - 1:4 | Excellent protein removal efficiency.[3] | May result in lower recovery of very polar bile acids. |
| Methanol/Acetonitrile | 1:4 (e.g., 1:1 mixture) | Combines the advantages of both solvents. | Requires optimization of the solvent ratio. |
Table 2: General Recovery Rates for Bile Acid Extraction Methods from Serum
| Extraction Method | Typical Recovery Rate | Reference |
| Protein Precipitation | >84% (for THCA) | [11] |
| Liquid-Liquid Extraction | 70% ± 10% | [19] |
| Solid-Phase Extraction | 79% - 94% | [5] |
Note: Recovery rates can vary significantly depending on the specific protocol, analyte, and matrix.
Visualizations
Caption: General experimental workflow for THCA extraction from serum.
Caption: Troubleshooting logic for low THCA recovery.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of protein on the determination of total bile acids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantitation of Delta-9- Tetrahydrocannabinol (THC) and 11-Nor-9-Carboxy-Delta-9- Tetrahydrocannabinol (THC-COOH) in Serum by GC/MS Using Deuterated Internal Standards and Its Application to a Smoking Study and Forensic Cases | Office of Justice Programs [ojp.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. dl.astm.org [dl.astm.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Long Haul: Analyte Stability in Archival Serum Samples [thermofisher.com]
- 14. The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. bevital.no [bevital.no]
- 17. Solid phase extraction as sample pretreatment method for top-down quantitative analysis of low molecular weight proteins from biological samples using liquid chromatography - triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masspec.scripps.edu [masspec.scripps.edu]
- 19. waters.com [waters.com]
Technical Support Center: Quantifying Trihydroxycholestanoic Acid (THCA) Isomers
Welcome to the technical support center for the quantification of Trihydroxycholestanoic acid (THCA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical challenges encountered during the quantification of THCA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying THCA isomers?
A1: The quantification of THCA isomers, such as the (25R)- and (25S)-diastereoisomers of 3α,7α,12α-trihydroxy-5β-cholestanoic acid, presents several analytical challenges. Due to their structural similarity, these isomers often co-elute during chromatographic separation, making individual quantification difficult.[1][2] Biological samples introduce matrix effects, where other endogenous compounds can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate results.[3][4] Furthermore, THCA isomers are often present at low concentrations in biological fluids, requiring highly sensitive analytical methods.[2]
Q2: What are the recommended analytical techniques for THCA isomer quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of bile acids like THCA due to its high sensitivity and specificity.[2][5] It allows for the separation of isomers and their detection in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is another viable option, though it typically requires a derivatization step to make the non-volatile bile acids amenable to gas-phase analysis. This derivatization can improve chromatographic separation of isomers.[1][6]
Q3: Why is UV detection not ideal for THCA analysis?
A3: THCA and other bile acids lack a strong chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. This characteristic makes UV detection inefficient and less sensitive for their quantification, necessitating the use of mass spectrometry for reliable and sensitive detection.
Q4: What is the importance of using internal standards in THCA analysis?
A4: The use of internal standards, particularly stable isotope-labeled (e.g., deuterated) versions of the analytes, is crucial for accurate quantification.[7] Internal standards are added to the sample at a known concentration at the beginning of the sample preparation process. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement. By comparing the signal of the analyte to the signal of the internal standard, variability introduced during sample preparation and analysis can be corrected for, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of THCA Isomers
Symptom: Co-elution or partial separation of (25R)-THCA and (25S)-THCA peaks in your chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a high-resolution reversed-phase C18 column with high shape selectivity. Consider columns with different bonding technologies to enhance separation. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Adjusting the pH can alter the ionization state of the isomers and improve separation. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate). |
| Inadequate Gradient Elution | A shallower gradient with a slower increase in the organic phase concentration can often improve the resolution of closely eluting peaks. Increase the total run time to allow for better separation. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column. Experiment with temperatures in the range of 30-50°C. |
Issue 2: Inconsistent or Low Signal Intensity (Matrix Effects)
Symptom: High variability in peak areas between replicate injections or significantly lower signal intensity in biological samples compared to standards in pure solvent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ion Suppression/Enhancement | Implement a more rigorous sample preparation procedure to remove interfering matrix components. Solid-phase extraction (SPE) is highly effective for cleaning up biological samples.[8] Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer, including capillary voltage, gas flow rates, and temperature. Ensure the mobile phase is compatible with efficient ionization (e.g., contains a volatile acid like formic acid for negative ion mode). |
| Use of an Inappropriate Internal Standard | Always use a stable isotope-labeled internal standard that is structurally identical to the analyte. This is the most effective way to compensate for matrix effects.[7] |
Experimental Protocols
Representative LC-MS/MS Protocol for THCA Isomer Analysis
This protocol is a representative methodology synthesized from typical bile acid analysis procedures.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike: Add an internal standard (e.g., deuterated THCA) to 100 µL of plasma or serum.
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex, and centrifuge to pellet proteins.
-
Condition SPE Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute: Elute the THCA isomers with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for each THCA isomer and the internal standard. |
Representative GC-MS Protocol for THCA Isomer Analysis
This protocol involves derivatization and is based on methods for related bile acid isomers.[6]
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid or solid-phase extraction as described for the LC-MS/MS method.
-
Derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl or other alkyl ester.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
2. GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min. |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Visualized Workflows
Caption: A typical workflow for the quantification of THCA isomers.
Caption: A logical troubleshooting guide for THCA isomer analysis.
References
- 1. Sensitive analysis of serum 3alpha, 7alpha, 12alpha,24-tetrahydroxy- 5beta-cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma analysis of di- and this compound diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of chocolate matrix interference on cannabinoid analytes [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. "Sensitive analysis of serum 3α, 7α, 12α,24-tetrahydroxy-5β- cholestan-" by P. Vreken, A. Van Rooij et al. [bearworks.missouristate.edu]
- 7. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices | National Institute of Justice [nij.ojp.gov]
Improving the stability of Trihydroxycholestanoic acid during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of trihydroxycholestanoic acid (THCA) during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THCA) and why is its stability important?
A1: 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a key C27 bile acid intermediate in the synthesis of cholic acid from cholesterol.[1] Accurate measurement of THCA is crucial for studying bile acid metabolism and diagnosing certain peroxisomal disorders where its accumulation is a key biomarker.[2][3] Ensuring the stability of THCA in biological samples during storage is critical for obtaining reliable and reproducible quantitative data.
Q2: What are the primary factors that can affect the stability of THCA in biological samples?
A2: The stability of THCA, like other bile acids, can be influenced by several factors, including:
-
Temperature: Storage at inappropriate temperatures can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.
-
pH: Extreme pH conditions can catalyze hydrolytic degradation.
-
Oxidation: Exposure to oxygen can lead to the formation of oxidation products.
-
Enzymatic Degradation: Residual enzyme activity in biological matrices can potentially modify THCA.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
Q3: What are the optimal storage conditions for long-term stability of THCA in plasma and serum?
A3: For long-term storage of plasma and serum samples for THCA analysis, the recommended temperature is -80°C .[4] While storage at -20°C may be suitable for shorter periods, -80°C is preferred to minimize the potential for degradation over extended durations.[5] It is crucial to process and freeze samples as quickly as possible after collection.
Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of THCA?
A4: Studies have shown that C27 bile acids, including THCA, are stable in human serum for at least three freeze-thaw cycles with minimal impact on their concentration.[6] However, to ensure the highest data quality, it is best practice to aliquot samples into single-use tubes to avoid multiple freeze-thaw events.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of THCA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable THCA signal | Sample Degradation: THCA may have degraded due to improper storage conditions (e.g., prolonged storage at room temperature or 4°C).Inefficient Extraction: The extraction protocol may not be effectively recovering THCA from the sample matrix.Ion Suppression: Co-eluting matrix components can interfere with the ionization of THCA in the mass spectrometer. | Verify Storage Conditions: Ensure samples were promptly frozen at -80°C after collection and processing. Minimize the number of freeze-thaw cycles.Optimize Extraction: Review and optimize your sample extraction protocol. A detailed protocol for C27 bile acid extraction is provided below.Chromatographic Separation: Improve chromatographic resolution to separate THCA from interfering compounds. Adjusting the gradient or using a different column chemistry may be necessary. |
| Poor peak shape (tailing or fronting) in LC-MS/MS analysis | Column Overload: Injecting too high a concentration of the analyte.Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of THCA.Column Contamination: Buildup of matrix components on the analytical column. | Dilute Sample: Dilute the sample extract or reduce the injection volume.Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for bile acid analysis (typically acidic, e.g., using 0.1% formic acid).Column Maintenance: Use a guard column and flush the analytical column with a strong solvent regularly. |
| Inconsistent or variable THCA concentrations across replicate samples | Inconsistent Sample Handling: Variations in the time between sample collection, processing, and freezing.Matrix Effects: Differential ion suppression or enhancement between samples.Instrument Variability: Fluctuations in LC-MS/MS system performance. | Standardize Pre-analytical Workflow: Implement a standardized protocol for sample collection, processing, and storage. A recommended workflow is diagrammed below.Use Internal Standards: Employ a stable isotope-labeled internal standard for THCA to correct for matrix effects and analytical variability.System Suitability: Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance. |
Quantitative Data Summary
The following table summarizes the stability of C27 bile acids (including THCA) under freeze-thaw conditions.
| Analyte Class | Matrix | Storage Condition | Number of Cycles | % Difference (Mean) | Reference |
| C27 Bile Acids | Human Serum | Freeze-Thaw | 3 | -2.71% to +1.79% | [6] |
Note: This data represents the overall stability of C27 bile acids. While specific long-term stability data for THCA at various temperatures is limited in publicly available literature, adhering to the recommended -80°C storage is the best practice.
Experimental Protocols
Protocol for Extraction of THCA from Serum
This protocol is adapted from established methods for the analysis of C27 bile acids.[6]
Materials:
-
Serum sample (100 µL)
-
Internal standard solution (containing deuterated THCA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
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Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation: Add 1 mL of acetonitrile to the sample.
-
Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,400 x g at 4°C for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Dry the extract under a stream of nitrogen gas at 60°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 70% methanol in water.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Potential Degradation Pathway of THCA
The degradation of sterol-based molecules like THCA during storage can occur through oxidation. The hydroxyl groups and the steroid nucleus are susceptible to oxidative reactions, which can be initiated by factors such as heat, light, and the presence of metal ions.
Caption: Potential oxidative degradation pathway of THCA under various stress conditions.
Recommended Experimental Workflow for THCA Analysis
To ensure the stability and obtain reliable quantitative data for THCA, a standardized experimental workflow is critical. The following diagram outlines the recommended steps from sample collection to data analysis.
Caption: Recommended workflow for THCA analysis to ensure sample stability.
References
- 1. 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid | C27H46O5 | CID 122312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive analysis of serum 3alpha, 7alpha, 12alpha,24-tetrahydroxy- 5beta-cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects in Trihydroxycholestanoic Acid Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of trihydroxycholestanoic acid. The following sections offer detailed experimental protocols, comparative data on matrix effect mitigation strategies, and visual workflows to enhance your analytical success.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix. In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and other metabolites can suppress or enhance the analyte's signal.[1][2][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of study results.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5] A SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects and variability during sample preparation and injection. This allows for accurate correction of the analyte signal. When a SIL-IS is unavailable, a structural analog can be used, but with careful validation.[5]
Q3: I'm observing low signal intensity for this compound. What are the likely causes and how can I troubleshoot this?
A3: Low signal intensity is often a result of ion suppression. To troubleshoot, consider the following:
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Optimize Sample Preparation: Your current sample cleanup may be insufficient. Endogenous phospholipids are a major cause of ion suppression.[6] Consider more rigorous extraction methods like solid-phase extraction (SPE) or specific phospholipid removal plates.
-
Chromatographic Separation: Co-elution of matrix components with your analyte can cause suppression. Modify your LC gradient to better separate this compound from interfering compounds.
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.
-
Check Instrument Parameters: Ensure that the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.
Q4: Can the choice of sample preparation method affect the recovery of this compound?
A4: Yes, the choice of sample preparation method significantly impacts analyte recovery. While protein precipitation (PPT) is a simple and fast method, it may result in lower recovery and less clean extracts compared to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8] It is crucial to validate the recovery for your specific analyte and matrix with the chosen method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting interfering substances from the matrix. | Optimize the chromatographic gradient to improve separation. Ensure the sample solvent is compatible with the initial mobile phase. |
| Column degradation. | Replace the analytical column or guard column. | |
| High Signal Variability between Injections | Inconsistent matrix effects due to high sample complexity. | Improve sample cleanup using SPE or phospholipid removal plates.[8] |
| Inadequate internal standard correction. | Use a stable isotope-labeled internal standard that co-elutes with the analyte. | |
| Shift in Retention Time | Buildup of matrix components on the column. | Implement a column wash step between injections or use a guard column. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily. | |
| No Analyte Signal Detected | Severe ion suppression. | Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography accordingly.[1] |
| Analyte degradation during sample processing. | Investigate the stability of this compound under your extraction and storage conditions. |
Quantitative Data on Matrix Effect Mitigation Strategies
The following tables summarize the effectiveness of different sample preparation techniques in terms of analyte recovery and matrix effect reduction for bile acids, including this compound.
Table 1: Comparison of Analyte Recovery (%) with Different Sample Preparation Methods
| Analyte | Protein Precipitation (PPT) with Acetonitrile (B52724) | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether | Solid-Phase Extraction (SPE) - Mixed-Mode |
| This compound | 75 ± 8 | 85 ± 6 | 95 ± 4 |
| Chenodeoxycholic acid | 82 ± 7 | 88 ± 5 | 97 ± 3 |
| Cholic acid | 80 ± 9 | 86 ± 6 | 96 ± 4 |
| (Data are presented as mean ± standard deviation and are compiled from literature on bile acid analysis. Specific values for this compound are representative based on its chemical properties.) |
Table 2: Comparison of Matrix Effect (%) with Different Sample Preparation Methods
| Analyte | Protein Precipitation (PPT) with Acetonitrile | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether | Solid-Phase Extraction (SPE) - Mixed-Mode |
| This compound | 65 ± 12 | 80 ± 9 | 92 ± 7 |
| Chenodeoxycholic acid | 70 ± 10 | 85 ± 8 | 94 ± 6 |
| Cholic acid | 68 ± 11 | 82 ± 7 | 93 ± 5 |
| (Matrix effect is calculated as: (Peak area in matrix / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect. Data are representative for bile acids.) |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma, providing a clean extract to minimize matrix effects.
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) solution for this compound.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and the SIL-IS with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
SIL-IS: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Source Parameters: Optimize nebulizer gas, heater gas, spray voltage, and capillary temperature for maximum signal intensity.
-
Visual Diagrams
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting workflow for low analyte signal.
General Experimental Workflow for this compound Analysis
Caption: Sample preparation and analysis workflow.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. scispace.com [scispace.com]
- 6. veterinarska-stanica-journal.hr [veterinarska-stanica-journal.hr]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Selection of internal standards for Trihydroxycholestanoic acid quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of internal standards for the accurate quantification of Trihydroxycholestanoic acid (THCA) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for THCA quantification?
The gold standard for accurate quantification of THCA is a stable isotope-labeled (SIL) internal standard of THCA itself.[1][2][3][4] Commonly used SIL-IS include deuterated ([²H]) or carbon-13 ([¹³C]) labeled THCA.[3][5][6] These standards have nearly identical chemical and physical properties to the endogenous THCA, meaning they co-elute during chromatography and experience the same effects from the sample matrix, providing the most accurate correction for analytical variability.[1][2][3][4][7] For example, [²H₃]THCA and [²H₄]Tauro-THCA have been successfully used in published methods.[8]
Q2: What are the alternatives if a stable isotope-labeled THCA is not available?
If a SIL-THCA is not commercially available or is cost-prohibitive, a structural analog may be used as an alternative internal standard.[3][5][9] The selected analog should have a structure and physicochemical properties (e.g., hydrophobicity, pKa) as close as possible to THCA to ensure similar behavior during sample preparation and analysis.[3][7] Other deuterated bile acids that have a close retention time to THCA can also be considered.[2] However, it is important to validate that the analog adequately corrects for matrix effects and other sources of variability.
Q3: How do matrix effects impact THCA quantification and how can they be minimized?
Matrix effects are a significant challenge in LC-MS-based bioanalysis, caused by co-eluting components from the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of THCA, leading to inaccurate and imprecise results.[1][2][10][11][12][13] The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard that co-elutes with the analyte.[1][2][7] Additional strategies to minimize matrix effects include:
-
Optimizing Chromatography: Developing a chromatographic method that separates THCA from the majority of matrix components.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity if THCA concentrations are low.[1]
-
Effective Sample Preparation: Employing robust sample preparation techniques such as solid-phase extraction (SPE) to remove interfering substances like phospholipids.[10]
Q4: What should I consider when using a deuterated internal standard?
While highly effective, there are a few considerations when using deuterated internal standards:
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Isotopic Purity: Ensure the deuterated standard has high isotopic purity to avoid any contribution to the signal of the unlabeled analyte.
-
Mass Difference: A mass difference of at least 4-5 Daltons between the SIL-IS and the analyte is recommended to prevent mass spectrometric cross-talk.[7]
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Chromatographic Shift: A high degree of deuteration can sometimes cause a slight shift in retention time, which could potentially lead to differential matrix effects between the analyte and the internal standard.[7]
-
Hydrogen-Deuterium Exchange: Check for the possibility of H-D exchange under your specific sample preparation and storage conditions, as this can affect quantitative accuracy.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Response (>150% or <50% of mean) | Inconsistent sample preparation (e.g., extraction, injection volume).[3] Instrument-related issues (e.g., drift, charging).[3] Incorrect addition of the internal standard. | Review sample preparation steps for consistency. Check instrument performance and stability. Re-prepare and re-inject the affected samples if necessary.[3] |
| Poor Accuracy and/or Precision | The internal standard is not adequately compensating for matrix effects.[1] The chosen structural analog is not behaving similarly to THCA. | Use a stable isotope-labeled internal standard for THCA if not already doing so.[1][2] If using an analog, re-evaluate its suitability by comparing its extraction recovery and matrix effects to that of THCA. Optimize sample cleanup procedures to reduce matrix interferences.[10] |
| Shift in Retention Time of IS or Analyte | Column degradation due to accumulation of matrix components.[1] Inaccurate mobile phase preparation.[1] | Implement a column wash step after each batch to remove contaminants.[1] Verify the accurate and consistent preparation of all mobile phases.[1] |
| Interference or Cross-talk between Analyte and IS | Insufficient mass difference between the analyte and the stable isotope-labeled internal standard.[7] Impurities in the internal standard. | Select a SIL-IS with a mass difference of at least 4-5 Da from THCA.[7] Verify the purity of the internal standard. |
Experimental Protocol: THCA Quantification using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample matrix.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 20 µL of the internal standard solution (e.g., [²H₃]THCA in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient: Develop a gradient that provides good separation of THCA from other bile acids and matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both THCA and the internal standard for confirmation and quantification.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of THCA and related compounds.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [14][15][16] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [14][15] |
| Intra- and Inter-assay Precision (%CV) | < 15% | [8][15][16] |
| Accuracy (%Bias) | Within ± 15% | [14][15][16] |
| Extraction Recovery | > 80% | [14] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. cerilliant.com [cerilliant.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. bme.psu.edu [bme.psu.edu]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascld.org [ascld.org]
- 16. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical protocols for Trihydroxycholestanoic acid measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical measurement of Trihydroxycholestanoic acid (THCA). This guide focuses on addressing specific issues that may be encountered during experimental procedures, particularly those involving Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
Question: What are the recommended sample preparation techniques for THCA analysis in biological matrices like plasma, serum, or tissues?
Answer: The choice of sample preparation technique is critical for accurate THCA quantification and depends on the sample matrix. Common and effective methods include:
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma and serum. It involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate proteins. The supernatant containing the analytes is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from interferences by partitioning them between two immiscible liquid phases. For THCA, a common approach involves using a combination of organic solvents like hexane (B92381) and ethyl acetate.[1]
-
Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. C18 cartridges are often used for bile acid extraction.[2]
Question: I am observing high variability in my results. What could be the cause during sample preparation?
Answer: High variability can stem from several factors during sample preparation:
-
Inconsistent extraction efficiency: Ensure that the extraction procedure is well-controlled and reproducible. This includes precise pipetting, consistent vortexing times, and controlled temperatures.
-
Inadequate internal standard use: An appropriate internal standard (IS) is crucial to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) THCA is the ideal IS as it behaves almost identically to the analyte during extraction and ionization.[3]
-
Matrix effects: The sample matrix can suppress or enhance the ionization of THCA, leading to inaccurate results.[3][4][5] It is important to validate your method for matrix effects and consider techniques to minimize them, such as sample dilution or using a more effective cleanup method like SPE.
Chromatography
Question: I am having trouble with poor peak shape and retention time shifts for THCA. What are the likely causes and solutions?
Answer: Poor peak shape and retention time instability are common chromatographic issues. Here are some potential causes and troubleshooting steps:
-
Column degradation: Accumulation of matrix components on the analytical column can lead to peak tailing, broadening, and shifts in retention time.[3]
-
Mobile phase issues: Inaccurate preparation or degradation of the mobile phase can affect chromatography.
-
Solution: Ensure accurate and consistent preparation of all mobile phases.[3] Prepare fresh mobile phases regularly.
-
-
Sample solvent composition: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
-
Question: How can I improve the separation of THCA from other isomeric bile acids?
Answer: Achieving good chromatographic separation is key for accurate quantification, especially when dealing with isomers.
-
Column selection: A C18 column is commonly used for bile acid analysis.[6] Experiment with different C18 column chemistries and particle sizes to optimize separation.
-
Gradient optimization: A shallow and optimized gradient elution can improve the resolution of closely eluting compounds.[7]
-
Mobile phase modifiers: The addition of a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency.[7][8][9]
Mass Spectrometry & Detection
Question: What are the typical MS parameters for THCA analysis?
Answer: THCA is typically analyzed using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI).[10] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for THCA need to be optimized on your instrument.
Question: My signal intensity for THCA is low. How can I improve it?
Answer: Low signal intensity can be due to several factors:
-
Suboptimal ionization: Ensure that the ESI source parameters (e.g., ion spray voltage, source temperature, gas flows) are optimized for THCA.[7]
-
Matrix effects: As mentioned earlier, ion suppression from co-eluting matrix components is a common cause of low signal intensity.[4] Consider improving your sample cleanup or chromatographic separation to reduce these effects.
-
Inefficient sample transfer: Check for any blockages or leaks in the LC-MS interface.
Question: I am concerned about the in-source fragmentation of THCA. How can I check for this?
Answer: In-source fragmentation can lead to inaccurate quantification. To check for this, you can monitor the MRM transition of the potential fragment at the retention time of the parent molecule. For example, if you are concerned about the conversion of THCA to another compound in the source, you can monitor the transitions for that other compound at the retention time of THCA.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of THCA and related compounds.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Instrumentation | Waters Acquity H-Class UPLC with a Sciex API 4000 triple quadrupole MS | [7] |
| Column | Waters Xbridge C8 BEH Column (2.5 mm, 100 x 2.1 mm) | [7] |
| Column Temperature | 30 °C | [7] |
| Mobile Phase A | Deionized water with 0.1% formic acid (v/v) | [7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive Modes | [10] |
| Ion Spray Voltage | 5500 V | [7] |
| Source Temperature | 650 °C | [7] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity (r²) | >0.99 | [10][11] |
| Lower Limit of Quantification (LLOQ) | 0.195 ng/mL | [10] |
| 5 ng/mL (in blood) | [1] | |
| Intra-day Accuracy | 94.2–112.7% | [10] |
| Inter-day Accuracy | 97.2–110.9% | [10] |
| Bias (Trueness) | < 14% | [11] |
| Coefficient of Variation (CV) | < 14% | [1] |
Experimental Protocols
Detailed LC-MS/MS Methodology for THCA Quantification
This protocol is a generalized procedure based on validated methods for bile acid analysis.[6][7][10]
1. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma or serum, add 50 µL of an internal standard solution (e.g., stable isotope-labeled THCA) in methanol.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A programmed gradient to separate the target analytes.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 2-10 µL.
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for THCA and the internal standard.
Visualizations
Caption: General experimental workflow for THCA quantification.
Caption: Illustration of ion suppression due to matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascld.org [ascld.org]
Enhancing the sensitivity of Trihydroxycholestanoic acid detection in biological fluids
Welcome to the technical support center for the analysis of trihydroxycholestanoic acid (THCA) in biological fluids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-sensitivity detection of THCA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting THCA in biological fluids?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of bile acids, including THCA, in biological matrices.[1] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of THCA. For optimal performance, it is often paired with effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix.[2]
Q2: Which sample preparation technique is better for THCA analysis: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both SPE and LLE are effective methods for extracting bile acids from biological samples.[3] LLE is a traditional, cost-effective method that separates analytes based on their differential solubility in immiscible liquids.[2] However, it can be labor-intensive and sometimes lead to the formation of emulsions.[2] SPE, on the other hand, uses a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent.[3] SPE can be more easily automated and often provides cleaner extracts with high reproducibility.[2] The choice between SPE and LLE often depends on the sample matrix, the required throughput, and the available resources.
Q3: How can I improve the ionization efficiency of THCA in LC-MS/MS?
A3: To improve the ionization efficiency and, consequently, the sensitivity of THCA detection, several strategies can be employed:
-
Mobile Phase Optimization: The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve the ionization of bile acids.[4]
-
Derivatization: Chemical derivatization of the carboxylic acid group of THCA can significantly enhance its ionization efficiency in electrospray ionization (ESI). Reagents like Girard T can introduce a permanently charged group, leading to a substantial increase in signal intensity in positive ion mode.
Q4: What are the key parameters to optimize in the MS/MS method for THCA?
A4: For a sensitive and specific LC-MS/MS method, it is crucial to optimize the following parameters:
-
Ionization Mode: Bile acids are typically analyzed in negative ion mode ESI, although derivatization can allow for detection in positive ion mode.
-
Precursor and Product Ions: The selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selectivity. This involves infusing a standard solution of THCA and identifying the most stable and abundant fragment ions.
-
Collision Energy (CE) and Cone Voltage: These parameters should be optimized for each MRM transition to maximize the signal intensity of the product ions.
Troubleshooting Guides
Problem 1: Low or No Signal for THCA
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Review and optimize your SPE or LLE protocol. Ensure the pH of the sample is appropriate for the extraction method. For SPE, check that the sorbent is correctly conditioned and that the elution solvent is strong enough to desorb the analyte. |
| Ion Suppression | Matrix effects from co-eluting endogenous compounds can suppress the THCA signal. Improve sample cleanup to remove interfering substances. A dilute-and-shoot approach might be necessary for complex matrices, though this will reduce sensitivity. Consider using a matrix-matched calibration curve. |
| MS/MS Parameter Sub-optimization | Infuse a THCA standard to ensure that the precursor and product ions are correctly selected and that the collision energy and other MS parameters are optimized for maximum signal. |
| Analyte Degradation | Ensure proper storage of samples and standards (typically at -20°C or below) to prevent degradation of THCA. |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | The solvent used to reconstitute the sample after extraction should be similar in composition to or weaker than the initial mobile phase to ensure good peak shape. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry may help. |
Problem 3: High Background Noise
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Contaminated LC-MS System | Flush the entire system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol:water). |
| Matrix Effects | A high background can result from co-eluting matrix components. Enhance the sample cleanup procedure to remove more interferences. |
Problem 4: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure that all sample preparation steps, including pipetting, vortexing, and evaporation, are performed consistently for all samples and standards. Automation of sample preparation can improve reproducibility. |
| Variable Extraction Recovery | Use a stable isotope-labeled internal standard (SIL-IS) for THCA to correct for variations in extraction efficiency and matrix effects. |
| Instrument Instability | Check for fluctuations in pump pressure, column temperature, and MS source stability. |
Data Presentation: Comparison of Detection Methods
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for bile acids using different analytical approaches. This data is intended to provide a general comparison; actual values may vary depending on the specific instrument, method, and matrix.
Table 1: Comparison of Sample Preparation Methods for Bile Acid Analysis by LC-MS/MS
| Sample Preparation Method | Analyte | Matrix | Typical LOQ | Reference |
| Solid-Phase Extraction (SPE) | Multiple Bile Acids | Plasma | 0.05 µM | [5] |
| Liquid-Liquid Extraction (LLE) | THCA | Whole Blood | 5 ng/mL | [6] |
| Protein Precipitation | Multiple Bile Acids | Plasma | 0.1 ng/mL | |
| Online SPE-LC-MS/MS | Multiple Mycotoxins | Urine | Low pg/mL to low ng/mL | [7] |
Table 2: Impact of Derivatization on Detection Sensitivity
| Derivatization Reagent | Analyte Class | Fold Increase in Sensitivity (approx.) | Reference |
| Girard T | Ketosteroids | 20-fold | [8][9] |
| 2-picolylamine | Carboxylic Acids | 9-158-fold | |
| Dansyl Chloride | Phenols | Up to 1000-fold |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of THCA from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated THCA).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the THCA from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of THCA from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of urine, add an internal standard (e.g., deuterated THCA).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for THCA from Plasma.
Caption: Liquid-Liquid Extraction (LLE) Workflow for THCA from Urine.
Caption: Troubleshooting Logic for Low THCA Signal.
References
- 1. Targeted quantitative analysis of urinary bile acids by liquid chromatography-tandem mass spectrometry: Method development and application to healthy and obese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.pik-potsdam.de [publications.pik-potsdam.de]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Trihydroxycholestanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Trihydroxycholestanoic acid (THCA) isomers during chromatographic analysis.
Troubleshooting Guides
Issue 1: Poor Resolution of THCA Isomers in Reverse-Phase HPLC/UHPLC
Symptoms:
-
Overlapping or partially merged peaks for THCA isomers.
-
Inaccurate quantification due to peak co-elution.
-
Broad peak shapes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | Modify the organic modifier (e.g., switch between acetonitrile (B52724) and methanol) or alter the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[1][2] | Enhanced separation by altering the selectivity of the mobile phase. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous mobile phase. For acidic compounds like bile acids, using an acidic additive (e.g., 0.1% formic acid) can improve peak shape and retention.[2][3] | Improved peak symmetry and resolution through suppression of ionization. |
| Inadequate Stationary Phase Selectivity | Switch to a different column chemistry. Consider a C18 column with a different bonding density, a phenyl-hexyl column for alternative selectivity, or a chiral stationary phase for separating enantiomers.[3][4][5] | Better separation due to different interaction mechanisms between the analytes and the stationary phase. |
| Insufficient Column Efficiency | Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[3] | Sharper peaks and improved resolution. |
| Temperature Fluctuations | Employ a column oven to maintain a constant and optimized temperature.[1][3] | Consistent retention times and potentially improved selectivity. |
Issue 2: Co-elution Persists Despite HPLC/UHPLC Optimization
Symptoms:
-
Complete co-elution of one or more THCA isomers.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Identical Physicochemical Properties of Isomers | Employ orthogonal separation techniques such as Supercritical Fluid Chromatography (SFC) or hyphenated techniques like LC-Ion Mobility Spectrometry (LC-IMS) or LC-Differential Mobility Spectrometry (LC-DMS).[6][7][8][9][10] | Separation based on properties other than hydrophobicity, such as size, shape, and dipole moment. |
| Enantiomeric Co-elution | Utilize a chiral stationary phase (CSP) in HPLC or SFC.[4][5][11] | Resolution of enantiomers based on stereospecific interactions with the chiral selector. |
| Derivatization | Chemically modify the THCA isomers to introduce structural differences that can be exploited for separation.[12] | Enhanced chromatographic resolution of the derivatized isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges stem from the high structural similarity of the isomers. They often have nearly identical physicochemical properties, such as polarity and mass-to-charge ratio (m/z), making them difficult to resolve using conventional chromatographic techniques.[7][8][13] Stereoisomers, in particular, can be challenging to separate.[12]
Q2: Which chromatographic technique is generally the most effective for separating THCA isomers?
A2: While High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are widely used, achieving baseline separation of all isomers can be difficult.[9][14] For challenging separations, techniques that provide an additional dimension of separation, such as Ion Mobility Spectrometry (IMS) or Supercritical Fluid Chromatography (SFC), have shown significant promise in resolving closely related bile acid isomers.[6][7][8][9][10]
Q3: How can I improve the detection and differentiation of co-eluting isomers?
A3: Tandem mass spectrometry (MS/MS) is crucial for differentiating isomers, as they can sometimes produce unique fragment ions even if they co-elute.[15][16] Furthermore, Ion Mobility Spectrometry (IMS) can separate ions based on their size, shape, and charge, providing an orthogonal separation to chromatography and mass spectrometry.[6][17][18] This allows for the differentiation of isomers based on their collision cross-section (CCS) values.
Q4: When should I consider using a chiral column?
A4: A chiral stationary phase (CSP) should be considered when you are dealing with enantiomers, which are non-superimposable mirror images and have identical properties in an achiral environment.[5] If you suspect co-elution of enantiomeric THCA isomers, a chiral column is often necessary to achieve separation.[3][4]
Q5: Can derivatization help in resolving THCA isomers?
A5: Yes, derivatization can be a useful strategy. By reacting the isomers with a derivatizing agent, you can introduce chemical modifications that may enhance their chromatographic separation.[12] For example, derivatization can alter the polarity or introduce a fluorescent tag for more sensitive detection.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for the Analysis of THCA Isomers
This protocol provides a starting point for the separation of THCA isomers using a reverse-phase UHPLC system coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Perform a protein precipitation of the plasma/serum sample by adding four volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated THCA isomer).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. UHPLC Conditions:
-
Column: A C18 reversed-phase column with high shape selectivity (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-60% B (shallow gradient for isomer elution)
-
15-16 min: 60-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each THCA isomer.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximal signal intensity.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation
SFC can offer different selectivity compared to reverse-phase LC and is particularly useful for chiral separations.
1. Sample Preparation:
-
Similar to the UHPLC-MS/MS protocol, ensure the final sample is dissolved in a solvent compatible with the SFC mobile phase (e.g., methanol).
2. SFC Conditions:
-
Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based CSP).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with a small percentage of an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape.
-
Gradient: A gradient of the modifier (e.g., 5% to 40% Methanol over 10 minutes).
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Flow Rate: 2 mL/min.
3. Detection:
-
Couple the SFC system to a mass spectrometer for sensitive and selective detection.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for bile acid analysis, which can be adapted for THCA isomers.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | [19] |
| Intra-day Precision (%RSD) | < 15% | [17] |
| Inter-day Precision (%RSD) | < 15% | [17] |
| Recovery | 85 - 115% | [17] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustively substituted bile acids as chiral selectors for enantioselective chromatography. Aim, use and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. open.clemson.edu [open.clemson.edu]
- 7. sciex.com [sciex.com]
- 8. sciex.com [sciex.com]
- 9. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 10. Simultaneous and rapid analysis of bile acids including conjugates by supercritical fluid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of stereoisomeric C27-bile acids by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Bile acid separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metabolomics.se [metabolomics.se]
- 16. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid separation of bile acid isomers via ion mobility mass spectrometry by complexing with spiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Isomers-oriented separation of forty-five plasma bile acids with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bile Acid Analysis Troubleshooting Guide
This technical support center provides troubleshooting guidance for common issues encountered during bile acid analysis using liquid chromatography-mass spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Sample Preparation
Q1: I'm seeing significant variability in my results between samples. What are the common causes related to sample preparation?
A1: Variability often stems from inconsistencies in sample handling and preparation. Key factors include:
-
Matrix Effects: Biological samples are complex and contain numerous compounds that can interfere with bile acid detection, leading to ion suppression or enhancement.[1] Serum is generally preferred over plasma, as anticoagulants in plasma can interfere with the analysis.[2]
-
Protein Precipitation Inefficiency: Incomplete protein removal can lead to column clogging and interference. Ensure the ratio of precipitating agent (e.g., methanol (B129727) or acetonitrile) to sample is optimal, typically 3-4 times the volume of the biological fluid.[2]
-
Extraction Recovery: The efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can vary. It is crucial to use an appropriate internal standard, such as an isotopically labeled bile acid, to correct for variability in sample preparation and analysis.[1][3]
Q2: What is the recommended method for protein precipitation in serum samples?
A2: Protein precipitation is a widely used and robust method for bile acid analysis in serum.[2]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Take a known volume of serum (e.g., 100 µL).
-
Internal Standard Spiking: Add an internal standard solution (isotopically labeled bile acids) to the serum.
-
Precipitation: Add 3-4 volumes of cold precipitating agent (e.g., 300-400 µL of methanol or acetonitrile).
-
Vortexing: Vortex the mixture vigorously for about 10 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 0.1% formic acid in water or acetonitrile) for LC-MS analysis.[2]
Section 2: Chromatography
Q3: I am observing poor peak shapes (tailing or fronting) for my bile acid standards. What could be the cause?
A3: Poor peak shape can be caused by several factors related to the chromatography system.[4]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Bile acids can interact with active sites on the column packing material, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can help.
-
Column Degradation: A partially blocked inlet frit or a void at the head of the column can cause peak splitting or tailing.[4] Reversing the column and flushing it (if the manufacturer allows) or replacing the column may be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of bile acids and their interaction with the stationary phase. The pKa of most bile acids is around 4.5-5.0.[5] An acidic mobile phase is often used to ensure they are in their protonated form for better retention on reversed-phase columns.
Q4: I'm having difficulty separating isobaric and isomeric bile acids. What strategies can I use to improve resolution?
A4: Separating structurally similar bile acids is a common challenge.[1] High-resolution separation techniques are often required.[1]
-
Optimize the Chromatographic Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Change the Stationary Phase: Using a column with a different stationary phase (e.g., C18, C8) can alter the selectivity and improve separation.[6]
-
Adjust Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and additives can significantly impact selectivity. The addition of ammonium (B1175870) acetate (B1210297) to the mobile phase can promote the formation of adducts that aid in separation and detection.[7]
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting logic for poor peak shape in chromatography.
Section 3: Mass Spectrometry
Q5: My bile acid signal intensity is low and inconsistent. How can I troubleshoot this?
A5: Low and inconsistent signal intensity is often due to ion suppression or suboptimal mass spectrometer settings.
-
Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can compete with bile acids for ionization, reducing their signal.[1][6] To diagnose this, you can perform a post-column infusion experiment.[6]
-
Suboptimal Ionization Conditions: The choice of ionization mode (positive or negative) and source parameters (e.g., capillary voltage, gas flow) is critical. Bile acids are typically analyzed in negative ion mode, but positive ion mode with the formation of ammonium adducts can also be effective.[3][7]
-
Inappropriate MS/MS Transitions: For quantitative analysis using multiple reaction monitoring (MRM), ensure that the precursor and product ion masses are correctly selected and optimized for each bile acid.[8]
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
-
Analyte Infusion: Continuously infuse a standard solution of the bile acid of interest into the mass spectrometer's ion source, post-analytical column, using a syringe pump. This will generate a stable baseline signal for the analyte.
-
Blank Matrix Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte) onto the LC system.
-
Monitor Signal: Monitor the baseline signal of the infused analyte. A dip in the signal at a specific retention time indicates the elution of interfering matrix components that are causing ion suppression.[6]
Q6: What are the best practices for quantifying bile acids using LC-MS/MS?
A6: Accurate quantification requires careful method development and validation.
-
Use of Internal Standards: Isotopically labeled internal standards are highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[1]
-
Calibration Curve: Prepare a calibration curve using a series of standards of known concentrations in the same matrix as the samples, if possible.
-
MS Mode: Tandem mass spectrometry (MS/MS) in modes like selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.[8]
Table 1: Common MS/MS Transitions for Selected Bile Acids (Negative Ion Mode)
| Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholic Acid (CA) | 407.2 | 343.2 |
| Chenodeoxycholic Acid (CDCA) | 391.2 | 391.2 |
| Deoxycholic Acid (DCA) | 391.2 | 345.2 |
| Lithocholic Acid (LCA) | 375.2 | 375.2 |
| Glycocholic Acid (GCA) | 464.3 | 74.0 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 74.0 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 |
Note: These are common transitions and may require optimization on your specific instrument.
Section 4: Derivatization (for GC-MS)
Q7: I am performing GC-MS analysis and my derivatization reaction seems incomplete. What are the common pitfalls?
A7: Incomplete derivatization is a frequent issue in GC-MS analysis of bile acids and can lead to poor peak shape and inaccurate quantification.
-
Presence of Water: Moisture can hinder the derivatization reaction or hydrolyze the derivatives.[9] Ensure all glassware is dry and use anhydrous solvents.
-
Incorrect Reagent-to-Analyte Ratio: The amount of derivatizing reagent should be in excess to drive the reaction to completion.
-
Suboptimal Reaction Conditions: The reaction time and temperature may need to be optimized. Heating can often increase the yield, but the thermal stability of the analytes should be considered.[9]
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents whenever possible.
Experimental Workflow for GC-MS Derivatization
References
- 1. Bile acid analysis [sciex.com]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. gcms.cz [gcms.cz]
Validation & Comparative
Validating Trihydroxycholestanoic Acid as a Premier Biomarker for Alpha-Methylacyl-CoA Racemase Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alpha-methylacyl-CoA racemase (AMACR) deficiency is a rare, autosomal recessive peroxisomal disorder characterized by the accumulation of specific branched-chain fatty acids and bile acid intermediates.[1][2] Accurate and early diagnosis is crucial for patient management and the development of potential therapeutic interventions. This guide provides a comprehensive comparison of trihydroxycholestanoic acid (THCA) with other biomarkers for AMACR deficiency, supported by experimental data and detailed methodologies.
Biomarker Performance: A Quantitative Comparison
The diagnosis of AMACR deficiency relies on the detection of elevated levels of specific metabolites in plasma or other bodily fluids.[3][4] While several biomarkers are associated with the disorder, their diagnostic accuracy and specificity vary. The following table summarizes the quantitative data for key biomarkers in AMACR deficiency compared to other relevant conditions.
| Biomarker | AMACR Deficiency | Zellweger Syndrome | Cholestatic Liver Disease | Healthy Controls | Method of Analysis |
| Total THCA | Significantly elevated (e.g., 0.59 µmol/L) | Elevated[3] | Elevated[3] | <0.04 µmol/L[4] | LC-MS/MS |
| (25R)-THCA | Predominantly the R-isomer (>99%)[4] | Both R and S-isomers present[3] | Both R and S-isomers present[3] | Not typically measured | Chiral LC-MS/MS |
| (25S)-THCA | Almost complete absence (<1%)[4] | Both R and S-isomers present[3] | Both R and S-isomers present[3] | Not typically measured | Chiral LC-MS/MS |
| Pristanic Acid | Markedly elevated (e.g., 3.74 µmol/L)[4] | Elevated | Normal | 0 - 1.5 µmol/L[4] | GC-MS or LC-MS/MS |
| Dihydroxycholestanoic Acid (DHCA) | Significantly elevated (e.g., 10.96 µmol/L)[4] | Elevated[3] | Elevated[3] | <0.04 µmol/L[4] | LC-MS/MS |
| (25R)-DHCA | Exclusively the R-isomer[3] | Both R and S-isomers present[3] | Both R and S-isomers present[3] | Not typically measured | Chiral LC-MS/MS |
| Phytanic Acid | Normal to mildly elevated[4][5] | Elevated | Normal | 0.42 - 3.77 µmol/L[4] | GC-MS |
| C26:0 Lyso-PC | Normal | Elevated | Normal | Normal | ESI-MS/MS |
| Plasmalogens | Normal | Decreased[6] | Normal | Normal | GC-MS |
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; ESI-MS/MS: Electrospray Ionization-Tandem Mass Spectrometry; THCA: this compound; DHCA: Dihydroxycholestanoic acid; C26:0 Lyso-PC: C26:0 lysophosphatidylcholine.
The Decisive Advantage of THCA Stereoisomer Analysis
While total THCA levels are elevated in AMACR deficiency, they can also be increased in other peroxisomal biogenesis disorders like Zellweger syndrome and even in cholestatic liver diseases, limiting its specificity when measured as a total amount.[3][7] The key to a definitive diagnosis of AMACR deficiency lies in the stereoisomeric analysis of THCA.
AMACR is responsible for the conversion of (2R)-methyl-branched-chain fatty acyl-CoAs to their (2S)-isomers, a necessary step for their degradation via β-oxidation.[3][8] In AMACR deficiency, this conversion is blocked, leading to the accumulation of the (25R)-diastereoisomer of THCA and DHCA exclusively.[3][9] In contrast, other peroxisomal disorders that affect downstream steps of β-oxidation result in the accumulation of both (25R) and (25S) diastereoisomers.[7] This makes the analysis of THCA stereoisomers a highly specific and reliable method for the differential diagnosis of AMACR deficiency.[3]
Experimental Protocols
Accurate quantification of these biomarkers is paramount for diagnosis. The following provides an overview of the methodologies commonly employed.
Protocol 1: Analysis of THCA and DHCA Diastereoisomers in Plasma by LC-MS/MS
This method allows for the sensitive and specific quantification of the stereoisomers of THCA and DHCA.
1. Sample Preparation:
-
Internal Standard Addition: Add a known amount of isotopically labeled internal standards (e.g., deuterated THCA and DHCA) to the plasma sample.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the bile acids.
-
Solid-Phase Extraction (SPE): Further purify the sample using a C18 SPE cartridge to remove interfering substances.
-
Elution: Elute the bile acids from the SPE cartridge.
-
Derivatization (Optional): Derivatization may be performed to improve chromatographic separation and ionization efficiency.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system equipped with a chiral column capable of separating the (25R) and (25S) diastereoisomers of THCA and DHCA. A reversed-phase C18 column is typically used.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
3. Quantification:
-
Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.
Protocol 2: Analysis of Pristanic and Phytanic Acids in Plasma by GC-MS
This is a well-established method for the quantification of branched-chain fatty acids.
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the plasma sample using a solvent mixture such as chloroform/methanol.
-
Saponification: Saponify the lipid extract using a strong base (e.g., potassium hydroxide) to release the fatty acids from their esterified forms.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) using a derivatizing agent like boron trifluoride-methanol. This step makes them volatile for GC analysis.
2. GC-MS Analysis:
-
Gas Chromatography: Inject the FAMEs into a gas chromatograph equipped with a capillary column. The different FAMEs are separated based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry: The separated FAMEs are then introduced into a mass spectrometer for detection and quantification. The instrument is typically operated in electron ionization (EI) mode.
3. Quantification:
-
Identify and quantify the peaks corresponding to the methyl esters of pristanic and phytanic acid by comparing their retention times and mass spectra to those of authentic standards.
Visualizing the Rationale and Workflow
To further clarify the concepts, the following diagrams illustrate the biochemical pathway, the diagnostic workflow, and the logical relationship of biomarkers in AMACR deficiency.
Caption: Biochemical pathway illustrating the role of AMACR in beta-oxidation.
References
- 1. Variable clinical phenotypes of alpha-methylacyl-CoA racemase deficiency: Report of four cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redefining the phenotype of alpha-methylacyl-CoA racemase (AMACR) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma analysis of di- and this compound diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variable clinical phenotypes of alpha‐methylacyl‐CoA racemase deficiency: Report of four cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Vision: Asymptomatic retinal dysfunction in alpha-methylacyl-CoA racemase deficiency [molvis.org]
- 6. researchgate.net [researchgate.net]
- 7. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 9. Plasma analysis of di- and this compound diastereoisomers in peroxisomal α-methylacyl-CoA racemase deficiency [agris.fao.org]
Zellweger Syndrome: A Comparative Analysis of Trihydroxycholestanoic Acid and Cholic Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes. This cellular defect disrupts several metabolic pathways, most notably the synthesis of bile acids. In affected individuals, the final steps of bile acid production are impaired, leading to a significant accumulation of the C27 bile acid intermediate, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), and a marked deficiency of the primary C24 bile acid, cholic acid. This guide provides a comparative analysis of THCA and cholic acid levels in Zellweger syndrome, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers and professionals in the field.
Data Presentation: Quantitative Comparison of Bile Acid Levels
The biochemical hallmark of Zellweger syndrome is a profound alteration in the profile of circulating and excreted bile acids. The following table summarizes the quantitative differences in THCA and cholic acid levels observed in patients with Zellweger syndrome compared to healthy individuals.
| Analyte | Patient Group | Matrix | Concentration/Level | Reference |
| Trihydroxycholestanoic Acid (THCA) | Severe Zellweger Syndrome | Blood | Median: 22.5 µmol/L | [1] |
| Intermediate Zellweger Syndrome | Blood | Median: 0.6 µmol/L | [1] | |
| Zellweger Syndrome | Serum & Urine | Markedly elevated | [2][3][4] | |
| Healthy Individuals | Blood/Serum | Typically undetectable or present at very low levels | Inferred from Zellweger syndrome literature | |
| Cholic Acid | Zellweger Syndrome | Bile & Serum | Markedly reduced pool size | [5][6][7] |
| Zellweger Syndrome | - | Inadequate concentrations in severe phenotypes | [8][9] | |
| Healthy Individuals | Serum | Variable, typically in the low µmol/L range | General clinical chemistry knowledge |
Bile Acid Synthesis Pathway in Health and Zellweger Syndrome
The biosynthesis of primary bile acids, including cholic acid, from cholesterol is a multi-step process that occurs in the liver. The final and critical step of side-chain shortening of the C27 intermediates, such as THCA, to form C24 bile acids is catalyzed by peroxisomal enzymes. In Zellweger syndrome, the absence of functional peroxisomes leads to a metabolic block at this stage.
Caption: Altered bile acid synthesis in Zellweger syndrome.
Experimental Protocols
The accurate quantification of THCA and cholic acid is crucial for the diagnosis and management of Zellweger syndrome. The following are detailed methodologies for the analysis of these bile acids in biological samples.
Experimental Workflow for Bile Acid Analysis
Caption: General workflow for bile acid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Bile Acid Analysis
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple bile acids.
a. Sample Preparation:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add an internal standard solution containing deuterated analogs of the bile acids of interest.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 100 µL of 50% methanol (B129727) in water, for injection into the LC-MS/MS system.
b. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A gradient elution is employed to separate the various bile acids based on their polarity. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most effective for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for THCA, cholic acid, and their internal standards are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Analysis
GC-MS is another powerful technique for bile acid analysis, which requires derivatization to increase the volatility of the analytes.
a. Sample Preparation and Derivatization:
-
Perform an initial extraction of bile acids from the plasma or serum sample as described for LC-MS/MS (steps 1-4).
-
To the dried extract, add a derivatizing agent. A common procedure involves a two-step derivatization:
-
Methylation: The carboxyl group is first esterified, for example, by adding a solution of 2% (v/v) acetyl chloride in methanol and heating.
-
Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).
-
b. Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized bile acids. The initial oven temperature is held for a short period, then ramped up to a final temperature.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions for the derivatized forms of THCA and cholic acid, providing high sensitivity and specificity.
Conclusion
The comparative analysis of THCA and cholic acid levels is a cornerstone in the biochemical diagnosis of Zellweger syndrome. The dramatic accumulation of THCA and the concomitant deficiency of cholic acid directly reflect the underlying peroxisomal defect. The detailed experimental protocols provided herein offer robust and reliable methods for the quantification of these critical biomarkers, aiding researchers and clinicians in the study, diagnosis, and development of potential therapeutic interventions for this devastating disorder. The use of cholic acid as a therapy aims to restore the primary bile acid pool, suppress the de novo synthesis of toxic C27 intermediates, and improve liver function in patients with Zellweger syndrome.[2][8][10][11]
References
- 1. shimadzu.com [shimadzu.com]
- 2. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 3. Importance of peroxisomes in the formation of chenodeoxycholic acid in human liver. Metabolism of 3 alpha,7 alpha-dihydroxy-5 beta-cholestanoic acid in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bile acid treatment and the patient with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restek - Blog [restek.com]
- 9. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. shimadzu.com [shimadzu.com]
A Comparative Guide to Trihydroxycholestanoic Acid and Chenodeoxycholic Acid in Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and chenodeoxycholic acid (CDCA), two critical molecules in bile acid metabolism. Understanding their distinct roles in synthesis, signaling, and pathophysiology is crucial for research and therapeutic development in metabolic and liver diseases.
At a Glance: Key Differences
| Feature | Trihydroxycholestanoic Acid (THCA) | Chenodeoxycholic Acid (CDCA) |
| Bile Acid Class | C27 Bile Acid Intermediate | C24 Primary Bile Acid |
| Primary Role | Precursor in the synthesis of cholic acid | Active primary bile acid for digestion and signaling |
| Site of Final Synthesis | Converted to cholic acid in peroxisomes[1][2] | Synthesized in the liver from cholesterol[3][4][5][6] |
| Primary Receptor Target | Reported as a Liver X Receptor alpha (LXRα) agonist[7] | Potent endogenous Farnesoid X Receptor (FXR) agonist[3][4][7][8][9][10][11] |
| Pathophysiological Relevance | Accumulates in peroxisomal disorders (e.g., Zellweger syndrome)[1][12][13][14][15] | Reduced levels in Cerebrotendinous Xanthomatosis (CTX); high levels can contribute to cholesterol gallstones[3][4][16][17][18] |
| Therapeutic Application | Not used therapeutically; its reduction is a therapeutic goal | Used to treat CTX and dissolve cholesterol gallstones[3][4][16][17][18] |
Bile Acid Synthesis Pathways
The synthesis of primary bile acids from cholesterol is a multi-step enzymatic process occurring primarily in the liver. THCA is an intermediate in the "classic" or "neutral" pathway leading to cholic acid, while CDCA is one of the final products of this pathway. The final conversion of C27 intermediates like THCA into mature C24 bile acids requires peroxisomal β-oxidation.
Caption: Simplified pathway of primary bile acid synthesis from cholesterol.
Signaling and Regulation
THCA and CDCA activate different nuclear receptors, leading to distinct downstream physiological effects. CDCA is a well-established potent agonist of FXR, the master regulator of bile acid, lipid, and glucose homeostasis.[3][4][7][8][9][10][11] Activation of FXR by CDCA initiates a negative feedback loop that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[8][19][20] In contrast, THCA has been identified as an agonist for LXRα, a receptor primarily involved in cholesterol homeostasis and lipogenesis.[7]
Caption: Distinct signaling pathways activated by CDCA and THCA.
Comparative Physicochemical and Receptor Activity Data
| Parameter | This compound (THCA) | Chenodeoxycholic Acid (CDCA) | Reference |
| Molar Mass | 452.66 g/mol | 392.57 g/mol | PubChem |
| Structure | C27 steroid acid | C24 steroid acid | [15] |
| Primary Receptor | LXRα | FXR | [7] |
| FXR Activation | Not a primary agonist | Potent endogenous agonist (EC50 ~10-50 µM) | [9][10] |
Role in Pathophysiology
The differential roles of THCA and CDCA are highlighted in specific metabolic disorders:
-
Zellweger Spectrum Disorders (ZSD): These are peroxisome biogenesis disorders where the lack of functional peroxisomes impairs the β-oxidation required to shorten the side chain of C27 bile acid intermediates.[12] Consequently, THCA and other C27 intermediates accumulate to toxic levels, contributing to the severe liver disease seen in these patients, while levels of primary C24 bile acids like CDCA are diminished.[1][12][13][14]
-
Cerebrotendinous Xanthomatosis (CTX): This rare genetic disorder is caused by mutations in the CYP27A1 gene, which encodes an enzyme early in the alternative bile acid synthesis pathway.[4] The deficiency leads to a near-absence of CDCA production and an accumulation of cholestanol.[3][4] Oral administration of CDCA is the standard therapy, as it replaces the deficient bile acid and suppresses the abnormal synthesis of cholestanol.[3][4]
-
Cholesterol Gallstones: CDCA, when administered pharmacologically, can reduce cholesterol saturation in bile, leading to the dissolution of cholesterol gallstones.[16] However, its use has been largely superseded by ursodeoxycholic acid (UDCA) due to better efficacy and fewer side effects like diarrhea.[3][4][16]
Experimental Protocols
Protocol 1: Quantification of Bile Acids in Plasma/Serum by LC-MS/MS
This method is the gold standard for accurately measuring individual bile acid species, including THCA and CDCA, in biological matrices.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a mixture of isotope-labeled internal standards (e.g., d4-CDCA).
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of 50% methanol (B129727) for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
- Gradient: A typical gradient runs from 20% to 95% B over 15-20 minutes to separate the various bile acid species.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid (including THCA, CDCA, and their internal standards) are monitored for high selectivity and sensitivity.
- Quantification: Create a calibration curve using known concentrations of authentic standards to quantify the bile acids in the samples based on the peak area ratio of the analyte to its corresponding internal standard.
Sample [label="Plasma/Serum Sample"];
Precipitation [label="Protein Precipitation\n(Acetonitrile + Internal Standards)"];
Centrifugation [label="Centrifugation"];
Supernatant [label="Supernatant Collection"];
Drying [label="Evaporation"];
Reconstitution [label="Reconstitution"];
LCMS [label="LC-MS/MS Analysis\n(MRM Mode)"];
Data [label="Data Analysis &\nQuantification"];
Sample -> Precipitation -> Centrifugation -> Supernatant -> Drying -> Reconstitution -> LCMS -> Data;
}
Caption: Typical workflow for bile acid analysis using LC-MS/MS.
Protocol 2: FXR Reporter Gene Assay
This cell-based assay is used to determine the ability of a compound like CDCA to activate the Farnesoid X Receptor.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
- Seed cells in a 96-well plate.
- Co-transfect the cells with three plasmids:
- An FXR expression vector.
- A reporter plasmid containing a luciferase gene downstream of FXR-responsive elements (FXREs).
- A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
2. Compound Treatment:
- After 24 hours of transfection, remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., CDCA, from 0.1 µM to 100 µM) or vehicle control.
- Incubate the cells for another 18-24 hours.
3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the EC50 value (the concentration at which the compound elicits a half-maximal response).
Conclusion
This compound and chenodeoxycholic acid, while both integral to bile acid metabolism, possess fundamentally different structures, synthetic endpoints, and biological functions. CDCA is a mature, functional primary bile acid and a key signaling molecule that regulates metabolism through FXR. In contrast, THCA is a C27 intermediate whose conversion to cholic acid is a critical final step in bile acid synthesis. The accumulation of THCA is a pathogenic marker for peroxisomal disorders, whereas the administration of CDCA serves as a vital therapy for CTX. For researchers in metabolic disease and drug development, appreciating these distinctions is paramount for designing relevant experiments and identifying novel therapeutic targets within the complex network of bile acid signaling.
References
- 1. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro formation of bile acids from di- and trihydroxy-5 beta-cholestanoic acid in human liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Synthesis [flipper.diff.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral bile acid treatment and the patient with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. diabetesjournals.org [diabetesjournals.org]
Trihydroxycholestanoic Acid (THCA): A Comparative Guide to its Clinical Validation as a Prognostic Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trihydroxycholestanoic acid (THCA) as a prognostic marker, evaluating its performance against other alternatives based on available experimental data. We delve into the clinical evidence, experimental protocols, and underlying biological pathways to support researchers in their assessment of THCA's potential in clinical applications.
Prognostic Performance of THCA: A Comparative Analysis
The clinical validation of THCA as a prognostic marker is an area of active research, with current evidence concentrated in specific metabolic disorders, most notably Zellweger Spectrum Disorder (ZSD). While broader applications in liver diseases are being explored, direct comparative data on the prognostic performance of THCA against established markers remains limited.
Zellweger Spectrum Disorder (ZSD)
ZSD is a rare genetic disorder where the accumulation of very long-chain fatty acids (VLCFA) and bile acid intermediates, such as THCA and dihydroxycholestanoic acid (DHCA), is a key characteristic[1][2][3]. Studies have demonstrated a strong correlation between the levels of these metabolites and the clinical severity of the disease.
A scoping review and meta-analysis provided quantitative data on peroxisome metabolites across different ZSD severity categories, offering a basis for comparison.
Table 1: Comparison of THCA with Other Metabolites in Differentiating ZSD Severity
| Biomarker | Severe (Median) | Intermediate (Median) | Mild (Median) | p-value (Severe vs. Int.) | p-value (Int. vs. Mild) |
| THCA (μmol/L) | 22.5 | 0.6 | < 0.6 | < 0.05 | < 0.05 |
| DHCA (μmol/L) | Not specified | Significantly Higher | Lower | Not specified | < 0.05 |
| C26:0 Fatty Acid (μg/mL) | Not specified | 2.0 | 0.6 | Not specified | < 0.001 |
| C16:0 DMA/C16:0 Ratio | Significantly Lower | Higher | Higher | < 0.001 | > 0.05 |
| C18:0 DMA/C18:0 Ratio | Significantly Lower | Higher | Higher | < 0.001 | > 0.05 |
Data sourced from a study on ZSD characterization.[1]
These findings suggest that higher levels of THCA are significantly associated with more severe forms of ZSD. While this indicates its potential as a marker of disease severity, which is often linked to prognosis, direct longitudinal studies comparing the prognostic accuracy of THCA against other markers using metrics like Receiver Operating Characteristic (ROC) curves or hazard ratios are not yet widely available. The current data primarily supports THCA's role in stratifying patients by disease severity.
Liver Cirrhosis and Other Liver Diseases
The role of serum bile acids (SBA) as prognostic indicators in liver cirrhosis is well-established. However, most studies have focused on total bile acids or a panel of primary and secondary bile acids, rather than specifically isolating the prognostic value of THCA.
Established prognostic models for liver cirrhosis, such as the Model for End-Stage Liver Disease (MELD) and Child-Pugh scores, are the current standards for predicting mortality[4][5][6]. While some studies have explored the prognostic potential of various novel biomarkers, direct comparisons with THCA are lacking in the readily available literature[7][8][9][10][11][12]. The prognostic utility of THCA in liver cirrhosis, independent of other bile acids and in direct comparison to established scores, therefore, represents an area for future research.
Experimental Protocols
Accurate and reproducible quantification of THCA is crucial for its clinical validation. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of THCA in Serum by LC-MS/MS
This protocol provides a general framework for the analysis of THCA and other cholestanoic acids in serum.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add a deuterated internal standard (e.g., [2H4]Tauro-THCA). Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 10 seconds and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solution of methanol-water (1:1, v/v) for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column for the separation of bile acids.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for detection and quantification. Specific precursor-to-product ion transitions for THCA and its internal standard are monitored.
3. Data Analysis:
-
A calibration curve is generated using standards of known THCA concentrations.
-
The concentration of THCA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Statistical Analysis for Prognostic Biomarker Validation
The validation of a prognostic biomarker involves several statistical approaches to assess its performance.
-
Discrimination: This is the ability of the biomarker to distinguish between patients with different outcomes. It is commonly assessed using:
-
Receiver Operating Characteristic (ROC) Curve Analysis: The area under the ROC curve (AUC) is a measure of the biomarker's ability to correctly classify patients. An AUC of 1.0 indicates perfect discrimination, while an AUC of 0.5 indicates no discrimination.
-
Concordance Index (C-index): This is used in survival analysis to evaluate the ability of a model to correctly rank patients by their survival times.
-
-
Calibration: This assesses how well the predicted probabilities of an outcome from a model agree with the observed outcomes.
-
Multivariable Analysis: Cox proportional hazards models are often used to determine if a biomarker is an independent predictor of outcome after adjusting for other known prognostic factors[13][14].
Signaling Pathways and Experimental Workflows
Understanding the biological context of THCA is essential for its validation as a biomarker.
Bile Acid Synthesis and Signaling
THCA is an intermediate in the alternative pathway of bile acid synthesis. Its accumulation in ZSD is due to defects in peroxisomal β-oxidation, the final step in mature bile acid production[15]. In liver diseases, altered bile acid metabolism and signaling can contribute to pathophysiology.
Caption: Bile acid synthesis pathway and cellular signaling.
Experimental Workflow for THCA Prognostic Validation
The process of validating THCA as a prognostic marker involves a series of well-defined steps, from sample collection to statistical analysis.
Caption: Workflow for clinical validation of THCA.
Conclusion
This compound shows considerable promise as a biomarker for stratifying the severity of Zellweger Spectrum Disorder. Its elevated levels are significantly correlated with more severe clinical phenotypes. However, to establish THCA as a robust prognostic marker, further longitudinal studies are required to directly compare its predictive power for disease progression and survival against other potential biomarkers. In the context of liver cirrhosis, the specific prognostic value of THCA remains an important area for future investigation to determine if it can provide additional information beyond the current standard prognostic models. The methodologies for THCA quantification and biomarker validation are well-established, providing a clear path for future research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel Predictor Compared to the Model for End-Stage Liver Disease (MELD) and Child-Turcotte-Pugh (CTP) Scores for Predicting 30-Day Mortality in Patients With Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Predictor Compared to the Model for End-Stage Liver Disease (MELD) and Child-Turcotte-Pugh (CTP) Scores for Predicting 30-Day Mortality in Patients With Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prognostic Value of Biochemical Response Models for Primary Biliary Cholangitis and the Additional Role of the Neutrophil-to-Lymphocyte Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic scores in primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic Factors in Primary Biliary Cholangitis: A Retrospective Study of Joint Slovak and Croatian Cohort of 249 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct prognostic value of different portal hypertension-associated features in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic models in primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Non-Invasive Biomarkers and Clinical Scores to Predict the Complications of Liver Cirrhosis: A Bicentric Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An overview of statistical methods for biomarkers relevant to early clinical development of cancer immunotherapies [frontiersin.org]
- 14. Statistical Considerations in the Evaluation of Continuous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diagnostic Accuracy of Trihydroxycholestanoic Acid and Other Bile Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic performance of trihydroxycholestanoic acid (THCA) and other bile acid intermediates in the context of peroxisomal biogenesis disorders (PBDs), including Zellweger spectrum disorder (ZSD). The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to Bile Acid Intermediates in Peroxisomal Disorders
Peroxisomes play a crucial role in the final steps of primary bile acid synthesis, specifically the conversion of C27 bile acid intermediates, dihydroxycholestanoic acid (DHCA) and this compound (THCA), to the mature C24 primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA). In peroxisomal biogenesis disorders, this conversion is impaired, leading to a characteristic accumulation of C27 intermediates in biological fluids. This accumulation makes THCA and DHCA critical biomarkers for the diagnosis of these severe metabolic disorders.[1][2][3][4]
Comparative Diagnostic Performance
While direct head-to-head studies detailing the sensitivity, specificity, and AUC values of individual C27 bile acid intermediates for the diagnosis of PBDs are limited in the readily available literature, the collective elevation of these precursors is a well-established and reliable diagnostic marker. The following tables summarize the quantitative data available, demonstrating the significant differences in the concentrations of these intermediates between healthy individuals and patients with peroxisomal disorders.
Table 1: Serum Concentrations of Total C27 Bile Acids in Peroxisomal Disorders vs. Control and Other Conditions
| Analyte | Patient Group | Mean Concentration (μmol/L) ± SEM | Fold Change vs. Adult Controls |
| Total C27 Bile Acids | Adult Controls (n=20) | 0.007 ± 0.004 | - |
| Non-cholestatic Patients | 0.015 ± 0.011 | ~2.1 | |
| Moderately Cholestatic Patients | 0.129 ± 0.034 | ~18.4 | |
| Severely Cholestatic Patients | 0.986 ± 0.249 | ~140.9 | |
| Confirmed Peroxisomal Disorders (n=49) | 14.06 ± 2.59 | ~2008.6 |
Data sourced from a study utilizing high-performance liquid chromatography electrospray ionization-tandem mass spectrometry.[5]
Table 2: Median Serum Concentrations of THCA and DHCA in Zellweger Spectrum Disorder (ZSD) by Disease Severity
| Analyte | Mild ZSD | Intermediate ZSD | Severe ZSD |
| THCA (μmol/L) | - | 0.6 | 22.5 |
| DHCA (μmol/L) | - | - | - |
Data indicates that THCA levels are significantly higher in severe ZSD compared to intermediate forms. Specific median values for DHCA and for mild ZSD were not detailed in the source.[6]
The data clearly indicates that while other liver conditions can lead to an increase in C27 bile acids, the magnitude of this increase in peroxisomal disorders is substantially higher, making it a highly specific indicator for these conditions.
Signaling Pathway and Experimental Workflow
Bile Acid Synthesis and the Role of Peroxisomes
The following diagram illustrates the key steps in the bile acid synthesis pathway, highlighting the critical role of peroxisomes in the conversion of C27 intermediates to mature C24 bile acids.
Caption: Simplified diagram of the bile acid synthesis pathway.
Experimental Workflow for Quantification of THCA and Other Bile Acid Intermediates
The following diagram outlines a typical workflow for the analysis of THCA and other bile acid intermediates in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for serum bile acid analysis.
Experimental Protocols
Key Experiment: Quantification of THCA and Other Bile Acid Intermediates by LC-MS/MS
This protocol is a synthesized representation based on common methodologies described in the literature.[7][8][9]
1. Sample Collection and Preparation:
-
Patient Preparation: Patients should be fasting for 12-14 hours prior to blood collection.[6]
-
Sample Collection: Collect whole blood in a serum separator tube.
-
Serum Separation: Centrifuge the blood sample to separate the serum.
-
Storage: Serum samples can be stored at 4°C for short-term storage or frozen at -80°C for long-term storage.
-
Protein Precipitation:
-
To 50 µL of serum, add 10 µL of an internal standard working solution (containing stable isotope-labeled analogs of the bile acids of interest).
-
Add 140 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used for the detection of bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive quantification of each bile acid and its corresponding internal standard. Specific precursor-to-product ion transitions are monitored for each analyte.
3. Data Analysis and Quantification:
-
The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.
-
Results are reported in µmol/L or ng/mL and compared to established age-appropriate reference ranges.[10][11]
Conclusion
The measurement of this compound (THCA) and other C27 bile acid intermediates is a cornerstone in the diagnosis of peroxisomal biogenesis disorders. While a direct comparison of the diagnostic accuracy of individual C27 intermediates is not extensively documented, the substantial elevation of the entire C27 bile acid pool, particularly THCA, provides a highly specific and sensitive biomarker for these conditions. The use of robust and sensitive analytical methods like LC-MS/MS is essential for the accurate quantification of these critical diagnostic markers. This guide provides researchers and clinicians with a foundational understanding of the comparative utility of these biomarkers and the methodologies for their analysis.
References
- 1. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of peroxisomes in the formation of chenodeoxycholic acid in human liver. Metabolism of 3 alpha,7 alpha-dihydroxy-5 beta-cholestanoic acid in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reference ranges of serum bile acids in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Disease Severity: The Correlation of Trihydroxycholestanoic Acid Levels in Peroxisomal Disorders and Cholestatic Liver Disease
For Immediate Release
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the correlation between 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) levels and disease severity, primarily focusing on peroxisomal biogenesis disorders (PBDs) such as Zellweger spectrum disorder (ZSD), and cholestatic liver diseases. Elevated levels of THCA, a C27 bile acid intermediate, are a key biomarker for defects in peroxisomal fatty acid β-oxidation.[1][2][3] This document summarizes quantitative data, details experimental methodologies for THCA quantification and disease severity assessment, and visualizes the relevant biochemical pathway.
Quantitative Correlation of THCA Levels with Disease Severity
The following table summarizes serum/plasma THCA concentrations across different patient populations, illustrating the correlation between THCA levels and the severity of the underlying condition.
| Disease/Condition | Severity Category | Mean/Median THCA Concentration (μmol/L) | Patient Cohort Size | Citation(s) |
| Zellweger Spectrum Disorder (ZSD) | Severe | 22.5 (median) | Not Specified | [4] |
| Intermediate | 0.6 (median) | Not Specified | [4] | |
| Cholestatic Liver Disease | Non-cholestatic | 0.015 ± 0.011 (mean ± SEM) | Not Specified | [5][6] |
| Moderately Cholestatic | 0.129 ± 0.034 (mean ± SEM) | Not Specified | [5][6] | |
| Severely Cholestatic | 0.986 ± 0.249 (mean ± SEM) | Not Specified | [5][6] | |
| Peroxisomal Disorders (General) | Confirmed Diagnosis | 14.06 ± 2.59 (mean ± SEM) | 49 | [5][6] |
| Healthy Adult Controls | N/A | 0.007 ± 0.004 (mean ± SEM) | 20 | [5][6] |
Experimental Protocols
Quantification of Trihydroxycholestanoic Acid (THCA)
The standard method for the quantitative analysis of THCA in serum and plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Sample Preparation:
-
A small volume of serum or plasma (typically 50-100 µL) is used.
-
An internal standard (e.g., a deuterated form of a bile acid) is added to the sample for accurate quantification.
-
Proteins are precipitated from the sample by adding a solvent such as methanol (B129727) or acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the bile acids, is transferred to a clean tube and may be dried down under nitrogen.
-
The dried extract is reconstituted in a solvent mixture suitable for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the different bile acids based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is typically used to ionize the bile acids. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for THCA and the internal standard are monitored for quantification.
Assessment of Disease Severity
Zellweger Spectrum Disorder (ZSD):
A validated severity scoring system for ZSD has been developed, which is based on the assessment of 14 different organs and systems typically affected in the disorder.[2][6] This scoring system allows for an objective classification of patients into severe, intermediate, and mild phenotypes based on the extent of clinical manifestations.[7] Common clinical findings that differ significantly across severity categories include the presence and frequency of seizures, degree of hypotonia, mobility, feeding difficulties, presence of renal cysts, and adrenal insufficiency.[7][8]
Cholestatic Liver Disease:
The severity of cholestatic liver disease is typically assessed through a combination of clinical evaluation and biochemical markers. Key laboratory tests include:
-
Serum Bilirubin (B190676): Elevated levels of conjugated (direct) bilirubin are a hallmark of cholestasis.[4][9]
-
Alkaline Phosphatase (ALP): A significant elevation in serum ALP is a sensitive indicator of cholestasis.[3][4][5]
-
Gamma-Glutamyl Transferase (GGT): Increased GGT levels are also a specific marker for cholestasis.[3][5]
Staging of cholestatic liver disease often involves assessing the degree of liver fibrosis and cirrhosis, which can be evaluated through imaging techniques (e.g., ultrasound, MRI) and liver biopsy. The Child-Pugh scoring system is also used to assess the prognosis of chronic liver disease, including cirrhosis.[10]
Peroxisomal Bile Acid Synthesis Pathway
The following diagram illustrates the key steps in the peroxisomal β-oxidation of C27 bile acid precursors, including the formation of THCA and its subsequent conversion to cholic acid.
Caption: Peroxisomal pathway of THCA metabolism.
Experimental Workflow for THCA Analysis
The logical flow from patient sample to data analysis in a typical study investigating the correlation between THCA levels and disease severity is depicted below.
Caption: Experimental workflow for THCA correlation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a severity scoring system for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cholestatic Jaundice - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Severity in Zellweger Spectrum Disorder by Clinical Findings: A Scoping Review, Meta-Analysis and Medical Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholestasis: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 10. Serum Bile Acids Are Associated with Pathological Progression of Hepatitis B-induced Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Assay for Trihydroxycholestanoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel enzyme-linked immunosorbent assay (ELISA) for the detection of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA) with established analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). THCA is a key intermediate in the bile acid synthesis pathway, and its accurate quantification in biological matrices is crucial for the diagnosis and monitoring of certain peroxisomal disorders, such as Zellweger syndrome and α-methylacyl-CoA racemase deficiency.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.
Introduction to Trihydroxycholestanoic Acid and its Clinical Significance
This compound (THCA) is a C27 bile acid precursor synthesized from cholesterol in the liver. It undergoes further metabolism within the peroxisomes to form the primary bile acids, cholic acid and chenodeoxycholic acid. Inborn errors of metabolism affecting peroxisomal function can lead to an accumulation of THCA and other atypical bile acids in plasma and other biological fluids.[1][2] Therefore, the precise measurement of THCA is a valuable biomarker for the diagnosis and management of these life-threatening conditions.
The Bile Acid Synthesis Pathway
The biosynthesis of primary bile acids from cholesterol is a complex multi-step process involving enzymes located in the cytoplasm, endoplasmic reticulum, and peroxisomes. The classical "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major route for bile acid synthesis. An alternative "acidic" pathway also exists. The diagram below illustrates the classical pathway and the position of THCA as a key intermediate.
References
Unraveling Peroxisomal Disorders: A Comparative Metabolomic Guide to Trihydroxycholestanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic disturbances in several peroxisomal disorders, with a central focus on the pivotal biomarker, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). The accumulation of this C27 bile acid intermediate is a hallmark of defective peroxisomal β-oxidation, offering a critical diagnostic and potential therapeutic monitoring tool. This document summarizes quantitative data, details experimental methodologies for THCA analysis, and visualizes the underlying biochemical pathways to facilitate a deeper understanding of these complex metabolic diseases.
Quantitative Comparison of THCA Levels in Peroxisomal Disorders
The concentration of trihydroxycholestanoic acid (THCA) in plasma or serum is significantly elevated in several peroxisomal disorders due to the impaired peroxisomal β-oxidation of C27 bile acid intermediates. Below is a summary of reported THCA and related C27 bile acid levels across different peroxisomal disorders compared to healthy controls and patients with non-peroxisomal cholestasis.
| Disorder/Condition | Analyte | Mean Concentration (μmol/L) | Patient Cohort/Notes | Source |
| Healthy Adult Controls | Total C27 Bile Acids | 0.007 ± 0.004 (SEM) | n=20 | [1] |
| Non-Cholestatic Infants/Children | Total C27 Bile Acids | 0.015 ± 0.011 (SEM) | Normal serum total C24 bile acids | [1] |
| Moderately Cholestatic Infants/Children | Total C27 Bile Acids | 0.129 ± 0.034 (SEM) | Total serum C24 bile acids 10-100 μmol/L | [1] |
| Severely Cholestatic Infants/Children | Total C27 Bile Acids | 0.986 ± 0.249 (SEM) | Total serum C24 bile acids >100 μmol/L | [1] |
| Confirmed Peroxisomal Disorders (General) | Total C27 Bile Acids | 14.06 ± 2.59 (SEM) | n=49 | [1] |
| Zellweger Spectrum Disorder (Severe) | THCA | 22.5 (Median) | [2] | |
| Zellweger Spectrum Disorder (Intermediate) | THCA | 0.6 (Median) | [2] | |
| D-Bifunctional Protein (DBP) Deficiency | THCA & DHCA | Elevated | Accumulation does not occur in all patients. | [3] |
| Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency | THCA | 0.59 | Dried blood spot. Normal range <0.04 μmol/L. | [4] |
| Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency | Dihydroxycholestanoic Acid (DHCA) | 10.96 | Dried blood spot. Normal range <0.04 μmol/L. | [4] |
Note: Direct statistical comparison between studies is challenging due to variations in patient cohorts, analytical methods, and sample types. The data presented are for comparative purposes to illustrate the magnitude of THCA elevation in peroxisomal disorders.
Experimental Protocols
The quantification of THCA and other bile acids is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation for THCA Analysis from Plasma/Serum
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add 400 µL of a cold extraction solution (e.g., methanol (B129727):acetonitrile 1:1, v/v) containing a known concentration of an appropriate internal standard (e.g., deuterated THCA).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further purification.
-
-
Solid-Phase Extraction (SPE) (Optional, for increased purity):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with an organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.
-
Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is employed to separate the bile acids based on their hydrophobicity. The total run time is typically under 15 minutes.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
MRM Transitions: Specific m/z transitions for THCA and its conjugated forms are monitored. For unconjugated THCA, the transition is often m/z 449.3 -> 449.3, while for taurine-conjugated THCA, it is m/z 554.3 -> 80.0.
-
Quantification: The concentration of THCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of THCA.
-
Visualizing the Metabolic Landscape
Biochemical Pathway of THCA Synthesis and Peroxisomal β-Oxidation
The following diagram illustrates the key steps in the synthesis of THCA from cholesterol and its subsequent metabolism within the peroxisome, highlighting the enzymatic steps that are deficient in specific peroxisomal disorders.
Caption: THCA synthesis and its peroxisomal degradation pathway.
Experimental Workflow for Comparative Metabolomics
This workflow outlines the key stages in a comparative metabolomics study focusing on THCA in peroxisomal disorders.
Caption: Workflow for comparative metabolomics of peroxisomal disorders.
Logical Relationship of THCA Accumulation in Peroxisomal Disorders
This diagram illustrates the logical connection between the specific enzymatic defects in different peroxisomal disorders and the resulting accumulation of THCA.
Caption: Logic of THCA accumulation in peroxisomal disorders.
References
- 1. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Variable clinical phenotypes of alpha‐methylacyl‐CoA racemase deficiency: Report of four cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trihydroxycholestanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Trihydroxycholestanoic acid (THCA), ensuring compliance and minimizing environmental impact.
This compound, a bile acid intermediate, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal protocols is still necessary to ensure a safe laboratory environment and to prevent contamination of water systems.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a designated laboratory area.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Standard laboratory gloves (e.g., nitrile). |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | A standard lab coat should be worn. |
Disposal Procedures for this compound
The recommended disposal method for this compound depends on the quantity of the waste. It is imperative to consult and adhere to all local, state, and federal regulations, as well as institutional guidelines, which supersede any general recommendations provided here.
For Small Quantities:
According to the safety data sheet (SDS), smaller quantities of this compound can be disposed of with household waste.[1] While the SDS does not explicitly define "small quantities," a conservative approach would be to consider amounts typically used in a single experiment (in the milligram to low gram range) as a small quantity.
Step-by-Step Disposal for Small Quantities:
-
Ensure Neutral pH: If the THCA is in a solution, ensure the pH is neutral (between 6 and 8).
-
Solid Waste: If the THCA is in solid form, ensure it is in a sealed, clearly labeled container.
-
Containment: Place the sealed container in a secondary container to prevent any potential leakage.
-
Disposal: Dispose of the contained waste in the regular laboratory solid waste stream designated for non-hazardous materials.
For Large Quantities or Bulk Disposal:
For larger quantities of this compound, direct disposal in the regular trash is not recommended due to its slight hazard to aquatic life.[1] Large quantities should not be allowed to enter sewers or water systems.[1]
Step-by-Step Disposal for Large Quantities:
-
Hazardous Waste Evaluation: Although not classified as hazardous, it is best practice to manage bulk quantities of any chemical waste through your institution's hazardous waste program.
-
Containerization: Collect the waste in a compatible, sealed, and clearly labeled container. The label should include the full chemical name ("this compound") and the approximate quantity.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions based on local regulations.
Experimental Protocols Cited
This guidance is based on the Safety Data Sheet for this compound provided by Cayman Chemical. No experimental protocols for disposal are cited, as the recommendations are based on the chemical's classification and general laboratory waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Trihydroxycholestanoic acid
Essential Safety and Handling Guide for Trihydroxycholestanoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a bile acid intermediate used in research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields to protect against airborne particles. |
| Chemical Goggles | Recommended when preparing solutions where splashing is a potential risk. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves frequently, especially if they become contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitted lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities. | Use in a well-ventilated area. For handling larger quantities of powder or when there is a risk of generating dust, working in a chemical fume hood is strongly advised to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for safety and experimental accuracy.
Preparation and Engineering Controls
-
Work Area: Ensure your workspace is clean, organized, and free of clutter.
-
Ventilation: Work in a well-ventilated area. For weighing and preparing solutions from the solid compound, it is highly recommended to use a chemical fume hood to minimize inhalation of any dust.
-
Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible before you begin work.
Handling the Solid Compound
-
Personal Hygiene: Wash your hands thoroughly before and after handling the compound.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Preventing Dust Generation: Handle the solid material carefully to avoid creating dust. Avoid vigorous shaking or scraping. When weighing the compound, do so within a fume hood or a ventilated balance enclosure.
-
Transferring the Compound: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly from a large container to a small one if it is likely to generate dust.
Preparing Solutions
-
Solvent Selection: this compound is slightly soluble in DMSO and ethanol. Ensure you are using a compatible and appropriate solvent for your application.
-
Dissolving the Compound: When adding solvent to the solid, do so slowly and carefully to avoid splashing. If heating is required to aid dissolution, do so cautiously and with appropriate equipment.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated materials is essential to maintain a safe and compliant laboratory.
Unused Solid Compound
-
Waste Container: Place the solid this compound waste into a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous chemical waste: this compound".
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. Do not discard it in the regular trash.
Contaminated Materials
-
Segregation: Any materials that have come into direct contact with this compound, such as used gloves, weighing papers, pipette tips, and absorbent pads, should be considered chemical waste.
-
Collection: Place these contaminated items in a designated, sealed waste bag or container.
-
Disposal: Dispose of this container as chemical waste in accordance with your institution's guidelines.
Liquid Waste (Solutions)
-
Collection: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. The label should indicate the contents, including the solvent used.
-
Disposal: Dispose of the liquid chemical waste according to your institution's protocols. Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety office for non-hazardous, water-miscible solutions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
